1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate
Description
Properties
Molecular Formula |
C14H16NO4- |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Technical Whitepaper: 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate
Common Name: N-Boc-Indoline-2-Carboxylic Acid CAS: 137088-51-8 Formula: C₁₄H₁₇NO₄ Molecular Weight: 263.29 g/mol
Executive Summary
1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate (N-Boc-indoline-2-carboxylic acid) serves as a critical bicyclic scaffold in modern medicinal chemistry. Structurally acting as a conformationally restricted analogue of proline , this compound is pivotal in the synthesis of peptidomimetics where rigid stereochemical control is required.
Its primary industrial utility lies in the development of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Perindopril) and, more recently, in protease inhibitors for Hepatitis C (HCV) and HIV. By locking the nitrogen lone pair and the C2-carboxylate into a fused bicyclic system, it reduces the entropic penalty of ligand binding, significantly enhancing potency and selectivity compared to flexible proline derivatives.
This guide details the physicochemical properties, validated synthetic protocols, and application spectrum of CAS 137088-51-8, distinguishing between the racemic and enantiopure forms essential for drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Structural Analysis
The compound features a 2,3-dihydroindole (indoline) core protected at the N1 position by a tert-butoxycarbonyl (Boc) group. The C2 position bears a carboxylic acid moiety.[1][2][3][4]
-
Stereochemistry: CAS 137088-51-8 typically refers to the racemic mixture . The biologically active (S)-enantiomer (CAS 144069-67-0) is the key intermediate for ACE inhibitors.
-
Electronic Properties: The N-Boc group decreases the nucleophilicity of the indoline nitrogen, preventing oxidative aromatization back to the indole and facilitating peptide coupling reactions at the C2-COOH site.
Key Physical Data
| Property | Specification | Note |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |
| Melting Point | 121–122 °C | Sharp MP indicates high purity |
| Boiling Point | 411.6 °C (at 760 mmHg) | Theoretical extrapolation |
| Solubility | DCM, MeOH, DMSO, EtOAc | Poorly soluble in water; soluble in alkaline aq. |
| pKa | ~3.5 (Carboxylic acid) | Lower than proline due to inductive effect of benzene ring |
Synthetic Pathways & Production
The synthesis of N-Boc-indoline-2-carboxylic acid generally proceeds via the reduction of the corresponding indole precursor. Direct hydrogenation of the indole ring is thermodynamically favorable but requires high pressure or specific catalysts to avoid over-reduction or ring opening.
Primary Synthetic Route (Self-Validating Protocol)
Mechanism: Heterogeneous catalytic hydrogenation of indole-2-carboxylic acid followed by in situ carbamate protection.
Figure 1: Step-wise synthesis of N-Boc-indoline-2-carboxylic acid from indole precursors.
Detailed Experimental Protocol
Objective: Synthesis of 10g of Racemic N-Boc-indoline-2-carboxylic acid.
Step 1: Reduction of Indole-2-carboxylic Acid
-
Setup: Charge a high-pressure autoclave with Indole-2-carboxylic acid (10.0 g, 62 mmol) and 10% Pd/C (1.0 g) in Acetic Acid (100 mL).
-
Reaction: Pressurize to 60 psi H₂ and stir at room temperature for 12 hours.
-
Checkpoint: Monitor via TLC (MeOH:DCM 1:9). Indole spot (UV active, blue fluorescence) should disappear.
-
-
Workup: Filter catalyst through Celite. Concentrate the filtrate in vacuo to obtain the crude indoline-2-carboxylic acid acetate salt.
Step 2: N-Boc Protection
-
Solubilization: Dissolve the crude residue in 1N NaOH (150 mL) and Dioxane (50 mL). Cool to 0°C.[1][4]
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 14.9 g, 68 mmol) dropwise over 30 minutes.
-
Reaction: Allow to warm to RT and stir for 4 hours. Maintain pH >9 by adding dilute NaOH if necessary.
-
Isolation: Wash the aqueous phase with Ether (2 x 50 mL) to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extraction: Extract the precipitate with Ethyl Acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield an off-white solid.
Applications in Drug Discovery[1][5][8]
Peptidomimetics & Conformational Restriction
In peptide chemistry, replacing a Proline residue with N-Boc-indoline-2-carboxylic acid restricts the
-
Stabilize
-turn secondary structures. -
Increase metabolic stability against proteases.
-
Enhance lipophilicity (logP ~2.3) for better membrane permeability.
Therapeutic Areas
-
ACE Inhibitors: The (S)-isomer is the core scaffold of Perindopril . The indoline ring mimics the C-terminal proline of Angiotensin I, binding tightly to the zinc active site of ACE.
-
HCV Protease Inhibitors: Used as a P2 capping group in macrocyclic inhibitors, exploiting the hydrophobic collapse of the indoline ring against the viral protease S2 pocket.
-
Antivirals: Indoline-2-carboxamides have shown potency against Trypanosoma brucei and HIV integrase by chelating Mg²⁺ ions in the active site.
Figure 2: Therapeutic utility of the Indoline-2-carboxylic acid scaffold.
Quality Control & Analytics
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% H₃PO₄ in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).
-
Retention Time: Expect elution around 12-14 min due to the hydrophobic Boc and Indoline groups.
Chiral Separation (If Enantiopurity Required)
For applications requiring the (S)-isomer (CAS 144069-67-0), chiral HPLC is mandatory.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
References
-
Sigma-Aldrich.[5] (n.d.). (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid.[6][7][8] Retrieved from
-
PubChem. (2024).[8] (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. National Library of Medicine. Retrieved from
-
Yamai, Y., & Toshima, A. (2017). Synthesis of substituted t-butyl 3-alkyloxindole-3-carboxylates from di-t-butyl (2-nitrophenyl)malonates. Heterocycles, 97(2). Retrieved from
-
Journal of Medicinal Chemistry. (2015).[1] Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ACS Publications. Retrieved from
-
ChemicalBook. (2025). BOC-(2S)-INDOLINE CARBOXYLIC ACID Properties and Synthesis. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate | 137088-51-8 [sigmaaldrich.com]
- 6. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 [sigmaaldrich.com]
- 7. BOC-(2S)-INDOLINE CARBOXYLIC ACID | 144069-67-0 [chemicalbook.com]
- 8. (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | C14H17NO4 | CID 2755955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemical Divergence in Peptidomimetics: A Technical Guide to Boc-L- vs. Boc-D-Indoline-2-Carboxylic Acid
Executive Summary
In the realm of advanced peptidomimetics and rational drug design, conformationally constrained amino acids are critical tools for enhancing target affinity and metabolic stability. Indoline-2-carboxylic acid (Idc) —a bicyclic analog of proline featuring a fused benzene ring—imparts severe rotational restrictions on the peptide backbone. When protected by a tert-butyloxycarbonyl (Boc) group, the resulting enantiomers, Boc-L-indoline-2-carboxylic acid and Boc-D-indoline-2-carboxylic acid , serve distinctly different yet equally vital roles in synthetic chemistry.
This whitepaper explores the stereochemical architecture, causality behind their divergent applications, and the rigorous synthetic methodologies required to handle these sterically hindered secondary amines effectively.
Stereochemical Architecture & Conformational Dynamics
The core utility of Boc-Idc-OH lies in its rigid bicyclic framework. The fusion of the aromatic ring to the pyrrolidine system restricts the
The L-Enantiomer: Boc-L-Idc-OH ((2S)-Isomer)
Boc-L-Idc-OH (CAS: 144069-67-0) acts as a rigidified proline mimetic with added lipophilicity and
The D-Enantiomer: Boc-D-Idc-OH ((2R)-Isomer)
The D-enantiomer is primarily deployed in Structure-Activity Relationship (SAR) studies. Introducing a D-amino acid into an L-peptide sequence reliably disrupts standard
Synthetic Applications in Drug Discovery
Perindopril Synthesis (L-Isomer)
The most prominent industrial application of (2S)-indoline-2-carboxylic acid is as the core chiral building block for Perindopril , a potent Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure[4]. The rigid indoline ring fits precisely into the S1' hydrophobic pocket of the ACE active site.
Synthetic pathway of Perindopril utilizing (2S)-indoline-2-carboxylic acid as a core intermediate.
Peptidomimetic SAR Probing (D-Isomer)
Conversely, Boc-D-Idc-OH is utilized to probe the spatial boundaries of receptor binding pockets. By substituting L-Proline or L-Idc with D-Idc, medicinal chemists can determine if the receptor tolerates or requires a specific backbone trajectory, effectively mapping the steric constraints of the target protein.
Comparative Physicochemical Data
The following table summarizes the quantitative and qualitative distinctions between the two enantiomers, providing a quick-reference guide for synthetic planning.
| Property / Parameter | Boc-L-Indoline-2-carboxylic acid | Boc-D-Indoline-2-carboxylic acid |
| IUPAC Nomenclature | (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid[2] | (2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid |
| CAS Number | 144069-67-0[2] | 130954-55-1 |
| Molecular Weight | 263.29 g/mol [2] | 263.29 g/mol |
| Stereochemical Role | Proline mimetic, cis-amide inducer[3] | |
| Primary Application | ACE Inhibitors (e.g., Perindopril)[4], Endogenous peptide analogs | Proteolytic stability enhancement, SAR spatial probing |
| Coupling Reactivity | Low (Sterically hindered secondary amine)[1] | Low (Sterically hindered secondary amine) |
Experimental Methodologies: Overcoming Synthetic Hurdles
Coupling Boc-Idc-OH (either enantiomer) presents a dual challenge:
-
Steric Hindrance: The secondary amine is shielded by the adjacent bulky indoline ring, drastically reducing nucleophilic attack efficiency[1].
-
Diketopiperazine (DKP) Formation: The cis-conformation favored by the Idc residue places the N-terminal amine in perfect proximity to attack the preceding ester/amide bond, cleaving the peptide from the resin[3].
To circumvent this, the causality of the reaction dictates the use of highly reactive uronium/aminium salts (like HATU) over standard carbodiimides (DIC) or benzotriazoles (HBTU). HATU generates a highly reactive HOAt ester, where the nitrogen in the pyridine ring of HOAt provides neighboring-group participation (hydrogen bonding) to stabilize the transition state, accelerating the coupling before DKP formation can occur[1].
Protocol: Optimized SPPS Coupling of Boc-Idc-OH
Reagents Required:
-
Boc-L-Idc-OH or Boc-D-Idc-OH (3.0 equivalents relative to resin loading)
-
HATU (2.95 equivalents)[1]
-
DIPEA (N,N-Diisopropylethylamine) (6.0 equivalents)[1]
-
Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-bound resin (bearing a free N-terminal amine) in anhydrous DMF for 30 minutes. Drain completely.
-
Pre-Activation: In a separate clean vial, dissolve Boc-Idc-OH (3.0 eq) and HATU (2.95 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) to initiate activation[1]. The solution will turn pale yellow. Allow pre-activation for exactly 5–10 minutes at room temperature. Critical Note: Do not exceed 10 minutes to prevent epimerization of the activated ester.
-
Coupling: Transfer the activated Boc-Idc-OH solution to the resin. Agitate gently at room temperature for 2 to 4 hours.
-
Monitoring: Drain a small aliquot of resin, wash with DCM, and perform a Chloranil test (preferred over the Kaiser test for secondary amines). A colorless bead indicates complete coupling; blue/green indicates incomplete reaction.
-
Double Coupling (If necessary): If the Chloranil test is positive, drain the reaction mixture, wash the resin with DMF (3x), and repeat steps 2-3 using a fresh batch of activated amino acid.
-
Washing: Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of DIPEA and unreacted byproducts[1].
SPPS workflow for sterically hindered Boc-Idc-OH coupling using HATU/DIPEA activation.
Conclusion
The choice between Boc-L-indoline-2-carboxylic acid and its D-enantiomer dictates the fundamental 3D topography of the resulting peptide. While the L-form is an indispensable building block for mimicking natural proline trajectories and synthesizing commercial ACE inhibitors, the D-form unlocks advanced SAR capabilities and proteolytic resistance. By employing optimized coupling strategies utilizing HATU/HOAt chemistry, researchers can successfully navigate the inherent steric and conformational hurdles (such as DKP formation) associated with these highly constrained bicyclic systems.
References
-
On the Reactivity of (S)-Indoline-2-Carboxylic Acid . PubMed (Chirality. 2024 Dec;36(12):e70008). Available at:[Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid . PubChem. Available at:[Link]
- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril (US7196204B2). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | C14H17NO4 | CID 2755955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
Comprehensive Technical Guide: Physical Properties and Applications of N-Boc-2,3-dihydroindole-2-carboxylic acid
Strategic Utility in Drug Development
N-Boc-2,3-dihydroindole-2-carboxylic acid (commonly known as 1-Boc-indoline-2-carboxylic acid) is a highly specialized, bicyclic unnatural amino acid derivative. As a conformationally restricted analog of proline, it is a critical building block in the rational design of peptidomimetics, particularly in the synthesis of ACE inhibitors (e.g., perindopril) and highly selective thrombin inhibitors.
As a Senior Application Scientist, understanding the physicochemical properties of this molecule is not merely an exercise in data collection—it is the foundation for designing robust, scalable synthetic workflows. The physical properties of the molecule dictate solvent selection, scavenger requirements during deprotection, and activation strategies during peptide coupling.
Physicochemical Profiling
The physical and computed properties of the molecule strictly govern its handling and reactivity. The data summarized below reflects the racemic mixture (CAS: 137088-51-8) and the widely utilized S-enantiomer (CAS: 144069-67-0).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Operational Significance |
| Molecular Weight | 263.29 g/mol | Falls within the optimal range for fragment-based drug design, allowing downstream coupling without violating Lipinski’s Rule of 5. |
| Melting Point | 121–122 °C | Indicates a highly stable, crystalline solid at room temperature. Facilitates precise gravimetric analysis and long-term storage without degradation. |
| Boiling Point | 411.6 °C (Predicted) | Extremely low volatility; safe for ambient benchtop handling without vapor inhalation risks. |
| XLogP3 | 2.3 | High lipophilicity driven by the tert-butyl group. Necessitates the use of non-polar or aprotic organic solvents (e.g., DCM, DMF) for complete dissolution. |
| Topological Polar Surface Area | 66.8 Ų | Moderate polarity ensures compatibility with both normal-phase (silica) and reverse-phase (C18) chromatographic purification methods. |
Mechanistic Structural Analysis
The architectural design of N-Boc-2,3-dihydroindole-2-carboxylic acid serves two distinct mechanistic purposes: structural pre-organization and synthetic protection.
-
Conformational Rigidity: The indoline core restricts the
(phi) and (psi) dihedral angles of the peptide backbone. When incorporated into a drug candidate, this rigidity reduces the entropic penalty upon target binding, drastically increasing receptor affinity. -
Lipophilic Shielding: The tert-butoxycarbonyl (Boc) group shields the secondary amine from undesired acylation. Furthermore, the bulky tert-butyl moiety acts as a lipophilic solubilizing tag, ensuring the molecule remains in solution during solid-phase peptide synthesis (SPPS).
Structural influence of the indoline core on peptide conformation.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality, and validation checkpoints are integrated to prevent downstream failures.
Protocol A: Acidolytic Cleavage of the N-Boc Group with Cation Scavenging
Causality: The Boc group is highly sensitive to strong acids, cleaving via the protonation of the carbamate oxygen to expel isobutylene and
-
Preparation: Dissolve N-Boc-indoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Reasoning: DCM provides excellent solubility for the lipophilic starting material while remaining inert to strong acids.
-
Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq) and deionized water (2.0 eq). Reasoning: TIPS acts as a powerful hydride donor to quench the tert-butyl carbocation, preventing the irreversible formation of tert-butylated indoline byproducts.
-
Acidification: Cool the reaction vessel to 0 °C and slowly add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM. Reasoning: Cooling mitigates the exothermic protonation, preventing thermal degradation of the target core.
-
Self-Validation Checkpoint: Warm to room temperature and stir for 2 hours. Analyze via LC-MS. Validation Metric: The starting material peak (
264.3) must disappear, replaced entirely by the deprotected product peak ( 164.2). This exact -100 Da mass shift confirms the loss of the Boc group without ring alkylation. -
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.
Protocol B: Sterically Hindered Amide Coupling
Causality: The carboxylic acid of the indoline core is sterically hindered by the adjacent bicyclic system. Standard carbodiimides (like DCC) often fail or result in low yields. HBTU is required to generate a highly reactive OBt ester to overcome this steric barrier.
-
Activation: Dissolve the deprotected indoline-2-carboxylic acid TFA salt (1.0 eq) and HBTU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Reasoning: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the TFA salt and drives the formation of the active ester without competing for the electrophilic center.
-
Coupling: Add the target primary amine (1.1 eq) and stir for 4–6 hours at room temperature.
-
Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-aliquot of the reaction mixture. Validation Metric: A negative (yellow) Kaiser test indicates the complete consumption of the primary amine, confirming successful coupling.
Workflow for N-Boc deprotection and subsequent amide coupling.
Analytical Characterization Standards
To ensure the purity and identity of N-Boc-2,3-dihydroindole-2-carboxylic acid prior to utilization in drug synthesis, the following analytical benchmarks must be met:
-
H NMR (
, 400 MHz): The presence of the Boc group is definitively confirmed by a massive, sharp singlet at ~1.4–1.5 ppm integrating to 9 protons. The indoline core exhibits characteristic aromatic multiplets between 6.9 and 7.3 ppm (4H), and the chiral -proton appears as a distinct multiplet around 4.8–5.0 ppm. -
Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, the parent ion
is often weak due to the facile in-source fragmentation of the Boc group. The base peak is typically observed at m/z 164.2 ( ) or 208.2 ( ).
References
-
National Center for Biotechnology Information. "Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663" PubChem. URL:[Link]
-
National Center for Biotechnology Information. "(2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | C14H17NO4 | CID 2755955" PubChem. URL:[Link]
A Technical Guide to Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH) for Advanced Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the application and properties of Boc-L-indoline-2-carboxylic acid, commonly referred to as Boc-Inp-OH. This conformationally constrained amino acid analogue is a pivotal building block in modern peptide chemistry and medicinal chemistry, offering unique structural advantages for the design of sophisticated therapeutic agents.
Core Molecular and Physical Characteristics
A foundational understanding of Boc-Inp-OH's properties is essential for its effective use in synthesis and experimental design.
Molecular Formula and Weight
The precise molecular formula and weight are critical for all stoichiometric considerations in synthetic protocols.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 263.29 g/mol | [2][3] |
| CAS Number | 144069-67-0 | [1][2] |
| Appearance | Off-white to light yellow solid | [1][2] |
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is a key structural feature that dictates its chemical behavior and applications.
The Strategic Importance of Conformational Constraint
Boc-Inp-OH is classified as a conformationally constrained amino acid. Its rigid bicyclic indoline structure, which can be considered a mimetic of both L-proline and L-phenylalanine, imparts significant structural pre-organization when incorporated into a peptide backbone.[4]
Expertise-Driven Rationale for Use:
-
Induction of Secondary Structures: The rigid framework of Boc-Inp-OH can enforce specific peptide conformations, such as β-turns.[4] This is a powerful tool for stabilizing bioactive conformations, which can lead to enhanced binding affinity and selectivity for biological targets.
-
Enhanced Metabolic Stability: The non-natural, sterically hindered structure of the indoline ring provides resistance to enzymatic degradation by proteases.[4] This can significantly increase the in-vivo half-life of peptide-based therapeutics.
-
Scaffold for Peptidomimetics: The defined three-dimensional structure of Boc-Inp-OH makes it an excellent scaffold for the design of peptidomimetics, compounds that mimic the function of natural peptides but with improved pharmacological properties.
The use of such constrained amino acids is a key strategy in modern synthetic protein design to create molecules with predictable and stable three-dimensional structures.[5]
Synthesis and Incorporation into Peptide Chains
The synthesis of Boc-Inp-OH typically involves the protection of the nitrogen atom of L-indoline-2-carboxylic acid with a Boc group. L-indoline-2-carboxylic acid itself can be synthesized from precursors like L-2-Bromophenylalanine.[6] The subsequent incorporation of Boc-Inp-OH into a peptide sequence, however, presents unique challenges.
Challenges in Peptide Coupling
The incorporation of Boc-Inp-OH into a growing peptide chain is often challenging due to its nature as a secondary amine and the steric hindrance imparted by its bulky structure.[4] These factors can lead to slower reaction kinetics and an increased propensity for side reactions, such as the formation of diketopiperazines.[4]
Recommended Coupling Protocols (SPPS)
To overcome the challenges of coupling Boc-Inp-OH, the use of highly efficient coupling reagents is paramount. The following workflow outlines a robust protocol for its incorporation via solid-phase peptide synthesis (SPPS).
Caption: Recommended SPPS workflow for the incorporation of Boc-Inp-OH.
Step-by-Step Methodology:
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent such as dichloromethane (DCM) followed by N,N-dimethylformamide (DMF).[4]
-
Fmoc-Deprotection (if applicable): If using Fmoc-based SPPS for the preceding amino acids, the Fmoc group is removed with a solution of piperidine in DMF.
-
Activation of Boc-Inp-OH: In a separate vessel, Boc-Inp-OH (3 equivalents relative to the resin loading capacity) is pre-activated. For this, a highly reactive coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.95 eq.) is used in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[4] This pre-activation step is crucial for overcoming the steric hindrance of Boc-Inp-OH.
-
Coupling: The pre-activated Boc-Inp-OH solution is added to the resin, and the reaction is allowed to proceed. The coupling efficiency can be monitored using a qualitative test such as the Kaiser test. In some cases, a second coupling (double coupling) may be necessary to ensure complete reaction.[4]
-
Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.[4]
The choice of coupling reagent is critical, with HATU generally providing superior yields (>95%) for hindered couplings compared to other reagents like HBTU or PyBOP.[4]
Quality Control and Characterization
The purity and structural integrity of both the Boc-Inp-OH building block and the final peptide are verified through a suite of analytical techniques.
| Analytical Method | Purpose | Expected Observations for Boc-Inp-OH |
| ¹H NMR | Structural Confirmation | Signals corresponding to the tert-butyl protons of the Boc group, aromatic protons of the indole ring, and the aliphatic protons of the five-membered ring. |
| ¹³C NMR | Carbon Skeleton Verification | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the aromatic and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak consistent with the calculated molecular weight (263.29 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single, sharp peak indicating high purity (typically ≥97%).[1] |
| Optical Rotation | Stereochemical Integrity | A specific optical rotation value, for instance, [a]D20 = -81 ± 2º (c=1.5 in CHCl₃ or DMF), confirms the (S)-enantiomer.[1] |
Safety and Handling
Boc-L-indoline-2-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It may be harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Storage: It should be stored in a tightly sealed container in a dry, cool place (2-8°C).[2]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. [Link]
-
Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. [Link]
-
Safety Data Sheet - AAPPTec. [Link]
-
Constrained beta-amino acid-containing miniproteins - RSC Publishing. [Link]
-
Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem. [Link]
-
Conformationally Constrained Amino Acids in Peptide Design - SSRN. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]
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- 2. BOC-(2S)-INDOLINE CARBOXYLIC ACID | 144069-67-0 [chemicalbook.com]
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- 5. papers.ssrn.com [papers.ssrn.com]
- 6. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. peptide.com [peptide.com]
Technical Guide: Solubility Profile & Process Handling of N-Boc-Indoline-2-Carboxylic Acid
[1][2]
Executive Summary & Physicochemical Identity
Compound: 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate Synonyms: N-Boc-indoline-2-carboxylic acid; (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid CAS: 137088-51-8 Relevance: Critical chiral intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][4]
The solubility of this compound is governed by the competition between its lipophilic core (N-Boc-indoline bicyclic system) and its ionizable hydrophilic tail (carboxylic acid).[1][2][3][4] Understanding this duality is essential for designing efficient extraction and crystallization protocols.
Physicochemical Core Data
| Property | Value | Implication for Solubility |
| Molecular Weight | 263.29 g/mol | Moderate size; kinetics of dissolution are generally fast.[1][2][4] |
| Physical Form | White to off-white solid | Crystalline lattice energy must be overcome by solvation.[1][2][3][4] |
| Melting Point | 121–122 °C | Moderate melting point suggests strong but breakable intermolecular forces (H-bonding dimers).[1][2][3][4] |
| pKa (Acid) | ~3.5 – 4.0 (Predicted) | Critical: Solubility is pH-dependent.[1][2][3][4] Soluble in alkaline aqueous media; insoluble in acidic aqueous media.[1][2][3][4] |
| LogP | ~2.3 – 2.8 | Lipophilic character dominates in neutral form; prefers organic solvents.[1][2][3][4] |
Solubility Landscape in Organic Solvents[1][2][3][4]
The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and experimental process data.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the lipophilic Boc-indoline core.[1][2][4] Primary solvent for synthesis and transport.[1][2][3][4] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Good solubility.[1][2][3][4] Standard solvent for extraction from acidified aqueous phases.[1][2][3][4] |
| Polar Aprotic | THF, DMF, DMSO, NMP | Very High | Disrupts carboxylic acid dimers.[1][2][3][4] Essential for coupling reactions (e.g., with T3P or HATU).[1][2][3][4] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble, especially when warmed.[1][2][3][4] Often used for recrystallization or esterification.[1][2][3][4][5] |
| Ethers | MTBE, Diethyl Ether | Moderate | Soluble, but less than THF.[1][2][3][4] MTBE is useful for precipitation/crystallization workflows.[1][2][3][4] |
| Alkanes | Hexanes, Heptane | Low / Insoluble | The compound is too polar (due to the -COOH group) to dissolve well.[1][2][3][4] Used as an anti-solvent to induce crystallization.[1][2][3][4] |
| Water | Water | pH Dependent | pH < 3: Insoluble (precipitates).[1][2][3][4] pH > 8: Soluble (forms carboxylate salt).[1][2][3][4] |
Process Note: The high solubility in Ethyl Acetate combined with low solubility in Water (pH < 3) is the foundation of the standard purification protocol (Acid/Base Swing).[1][2][3][4]
Mechanistic Analysis & Thermodynamics
The Dissolution Mechanism
The dissolution of N-Boc-indoline-2-carboxylic acid is driven by two competing forces:
-
Enthalpy of Solvation (
):-
In Polar Aprotic Solvents (DMSO/DMF): The solvent accepts hydrogen bonds from the carboxylic acid proton (-COOH), breaking the stable acid dimers found in the solid state.[1][2][3][4] This is energetically favorable.[1][2][3][4]
-
In Non-Polar Solvents (Hexane): The solvent cannot disrupt the strong intermolecular Hydrogen bonding of the carboxylic acid dimers.[1][2][3][4] The energy cost to break the crystal lattice is not recovered, leading to insolubility.[1][2][3][4]
-
-
Entropy of Mixing (
):
Temperature Dependence
Solubility in alcohols (MeOH/EtOH) exhibits a steep positive slope with temperature.[1][2][3][4]
Experimental Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
This workflow utilizes the pH-dependent solubility switch to purify the compound from non-acidic impurities (e.g., unreacted Boc anhydride) and inorganic salts.[1][2]
Rationale: The compound behaves as a lipophile at low pH and a hydrophile (salt) at high pH.[1][2][3][4]
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Base Wash (Extraction):
-
Acidification (Precipitation/Return):
-
Recovery:
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo.
Protocol B: Solubility Screening for Crystallization
To identify the optimal solvent system for upgrading enantiomeric excess (ee%).[1][2][3][4]
Visualizations
Diagram 1: Solubility-Driven Purification Workflow (Acid/Base Swing)
This diagram illustrates the logical flow of the purification process described in Protocol A.
Caption: Acid-Base Swing extraction exploiting the pH-dependent solubility switch of the carboxylic acid moiety.[1][2][3]
Diagram 2: Solvent Interaction Mechanism
Visualizing why specific solvents are effective based on molecular interactions.[1][2][3][4]
Caption: Mechanistic basis for solubility: Van der Waals forces vs. Ionization vs. Dimer stability.
References
-
Sigma-Aldrich. 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate Product Sheet (CAS 137088-51-8).[1][2][4] Retrieved from .[1][2][3][4]
-
PubChem. Indoline-2-carboxylic acid, N-BOC protected (Compound Summary).[1][2][3][4][7] National Library of Medicine.[1][2][3][4] Retrieved from .[1][2][3][4]
-
BenchChem. Resolution and Purification Protocols for Indoline-2-carboxylic acid derivatives. Retrieved from .[1][2][3][4]
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid.[1][2][3][4][8] Chirality, 36:e70008.[1][2][3][4][8] (Discusses Boc-protection and solubility in DCM/EtOAc). Retrieved from .
Sources
- 1. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]
- 2. tert-Butyl 2-oxo-2,3-dihydro-1H-indole-1-carboxylate | C13H15NO3 | CID 11042642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(-)-吲哚啉-2-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | C12H19NO5 | CID 3648390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Amine Protection
An In-depth Technical Guide to the N-Boc Protection of Indoline-2-Carboxylic Acid
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the selective modification of multifunctional molecules is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic transformations.[1] Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of installation, and facile, yet orthogonal, removal under acidic conditions.[2][3]
This guide provides a comprehensive technical overview of the N-Boc protection of indoline-2-carboxylic acid, a valuable chiral building block in medicinal chemistry.[4][5] We will delve into the core reaction mechanism, present a field-proven experimental protocol, and elucidate the scientific rationale behind the procedural choices, offering researchers and drug development professionals a robust framework for implementing this crucial synthetic step.
The Core Mechanism: A Nucleophilic Acyl Substitution
The N-Boc protection of indoline-2-carboxylic acid proceeds via a nucleophilic acyl substitution reaction. The key players are the nucleophilic secondary amine of the indoline ring and the electrophilic di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[1] The reaction is typically facilitated by a non-nucleophilic base.
The mechanism can be dissected into the following key stages:
-
Deprotonation and Activation (in the presence of a base): Indoline-2-carboxylic acid exists as a zwitterion. The addition of a base, such as triethylamine (TEA) or sodium bicarbonate, deprotonates the ammonium group, enhancing the nucleophilicity of the indoline nitrogen.[1] This free secondary amine is now a more potent nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the indoline nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This results in the formation of a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, leading to the expulsion of a tert-butyl carbonate leaving group.[2]
-
Formation of Byproducts: The tert-butyl carbonate is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide.[6] The tert-butoxide then abstracts a proton from the protonated base (or the protonated indoline nitrogen if no external base is used) to form tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1]
The overall transformation results in the formation of the N-Boc protected indoline-2-carboxylic acid.
Caption: The mechanism of N-Boc protection of indoline-2-carboxylic acid.
Field-Proven Experimental Protocol
This protocol provides a reliable method for the N-Boc protection of indoline-2-carboxylic acid on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Indoline-2-carboxylic acid | ≥97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| 1 M Hydrochloric acid (HCl) | Volumetric standard | Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
Step-by-Step Methodology
-
Reaction Setup: To a solution of indoline-2-carboxylic acid (1.0 eq.) in 1,4-dioxane (approximately 0.2 M), add triethylamine (1.5 eq.). Stir the mixture at room temperature for 10-15 minutes to ensure complete deprotonation of the amine.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume), and brine (1 x volume).[6]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-indoline-2-carboxylic acid.[6]
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
1,2-Dicarboxylate Derivatives of 2,3-Dihydroindole: A Technical Guide to Synthesis and Pharmacology
Part 1: Executive Technical Summary
The 1,2-dicarboxylate derivatives of 2,3-dihydroindole (indoline) represent a specialized class of peptidomimetics, primarily utilized as Angiotensin-Converting Enzyme (ACE) inhibitors . Unlike their indole counterparts, these dihydro-analogs possess a non-planar, puckered pyrrolidine ring fused to a benzene ring, offering unique stereochemical vectors for active site binding.
The most prominent member of this class is Pentopril (CGS 13945), an N-acylated indoline-2-carboxylic acid. These compounds function by presenting a "warhead" carboxylate (on the N-acyl side chain) to chelate the active site Zinc ion (
This guide details the stereoselective synthesis , structural requirements , and pharmacological validation of these derivatives, designed for researchers in medicinal chemistry and process development.
Part 2: Structural Architecture & Mechanism
The Pharmacophore
The efficacy of this class hinges on the precise spatial arrangement of two carboxylate groups:
-
C2-Carboxylate (Anchor): Located on the indoline ring.[1][2][3] It binds to the cationic amine binding site of ACE.
-
N1-Side Chain Carboxylate (Zinc Ligand): Located on the acyl group attached to the indoline nitrogen. This group coordinates the catalytic Zinc atom, preventing the hydrolysis of Angiotensin I.
Mechanism of Action (ACE Inhibition)
The following Graphviz diagram illustrates the binding mode of Pentopril-like derivatives within the ACE active site.
Figure 1: Bidentate binding mechanism of 1,2-dicarboxylate indoline derivatives to the ACE active site.
Part 3: Chemical Synthesis[1][3][4][5][6][7][8]
The synthesis of these derivatives requires a convergent strategy: first constructing the chiral (S)-indoline-2-carboxylic acid core, followed by N-acylation with a dicarboxylic acid anhydride or mono-ester.
Synthesis of the Core: (S)-Indoline-2-Carboxylic Acid
Direct hydrogenation of indole-2-carboxylic acid often leads to racemization or over-reduction. The preferred industrial route utilizes a Chiral Pool approach starting from L-Phenylalanine.
Reaction Pathway:
-
Nitration: L-Phenylalanine
(S)-2,4-Dinitro-phenylalanine.[4] -
Cyclization: Intramolecular nucleophilic aromatic substitution (SNAr) or Copper-catalyzed cyclization of 2-halo-phenylalanines.
-
Reduction: Hydrogenation of the nitro/halo intermediate to the indoline.
Installation of the 1,2-Dicarboxylate System (The Warhead)
The critical step is the coupling of the secondary amine of the indoline with a succinic or glutaric anhydride derivative.
Protocol: Synthesis of Pentopril Intermediate Target: 1-(2-carboxy-3-methyl-1-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acid.
Reagents & Materials:
-
(S)-Indoline-2-carboxylic acid ethyl ester (1.0 eq)
-
2-Methylsuccinic anhydride (1.1 eq)
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (TEA) (Base)
-
DMAP (Catalyst, 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of (S)-indoline-2-carboxylic acid ethyl ester in 50 mL of anhydrous DCM under Argon atmosphere.
-
Activation: Add 12 mmol of TEA. Cool the mixture to 0°C.
-
Coupling: Add 11 mmol of 2-methylsuccinic anhydride portion-wise over 15 minutes. Add catalytic DMAP.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The secondary amine is acylated, opening the anhydride to form the free acid side chain.
-
Workup: Wash with 1N HCl (to remove TEA and protonate the free carboxylate), then brine. Dry over
. -
Purification: The product (a mono-acid, mono-ester) is purified via flash column chromatography.
-
Isomer Separation: The reaction with racemic methylsuccinic anhydride yields diastereomers. These must be separated (typically via fractional crystallization or Chiral HPLC) to isolate the active (S,S) isomer.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis of Pentopril-class inhibitors starting from L-Phenylalanine.
Part 4: Quantitative Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to stereochemistry and ring conformation.
Table 1: Comparative Potency of Indoline-2-Carboxylate Derivatives
| Compound | Config (Indoline C2) | Config (Side Chain) | IC50 (ACE Inhibition) | Relative Potency |
| Pentopril (Active) | (S) | (S) | ~10 nM | 100% |
| Isomer B | (S) | (R) | > 1000 nM | < 1% |
| Isomer C | (R) | (S) | Inactive | 0% |
| Captopril (Ref) | (S) | - | 23 nM | ~45% |
Key Insights:
-
The (S)-Indoline Requirement: The C2 carboxylate must mimic the C-terminal carboxylate of Proline in Angiotensin I. The (R)-configuration projects the carboxylate into a steric clash with the enzyme wall.
-
Side Chain Length: The distance between the amide carbonyl and the zinc-binding carboxylate is critical. A succinyl (2-carbon) or glutaryl (3-carbon) spacer is optimal. Malonyl (1-carbon) spacers are too short to bridge the gap between the hydrophobic pocket and the Zinc ion.
Part 5: References
-
Kim, D. H., et al. (1983). "(Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents." Journal of Medicinal Chemistry. Link
-
Stanton, J. L., et al. (1985). "Angiotensin converting enzyme inhibitors: N-substituted monocyclic and bicyclic amino acid derivatives." Journal of Medicinal Chemistry. Link
-
Ciba-Geigy Corp. (1985). "Indoline-2-carboxylic acid derivatives and pharmaceutical compositions." U.S. Patent 4,525,803.[5] Link
-
Cordella, F., et al. (2024).[6] "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Chirality. Link
-
BenchChem. (2025). "Application of Octahydro-1H-indole-2-carboxylic Acid in ACE Inhibitors." Technical Note. Link
Sources
- 1. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 6. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for coupling Boc-indoline-2-carboxylic acid in peptide synthesis
Application Note: Optimized Protocol for Coupling Boc-Indoline-2-Carboxylic Acid (Boc-Idc-OH) in Peptide Synthesis
Executive Summary & Chemical Context
Indoline-2-carboxylic acid (Idc) , often abbreviated as Inp or (2S)-Ind , is a conformationally restricted analogue of phenylalanine and proline. Its bicyclic structure locks the backbone dihedral angle (
However, incorporating Boc-Idc-OH presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The bulky fused benzene ring shields both the carboxylic acid (during activation) and the secondary amine (during elongation).
-
Electronic Deactivation (The "Aniline Effect"): The nitrogen atom in the indoline ring is conjugated with the aromatic system. This significantly lowers its pKa and nucleophilicity compared to proline, making the subsequent coupling step (acylation of the Idc amine) notoriously difficult.
-
Racemization Risk: Like phenylglycine, the
-proton is benzylic and susceptible to abstraction by bases, leading to epimerization during slow couplings. -
Oxidative Instability: The indoline moiety is prone to oxidation to the planar, aromatic indole-2-carboxylic acid, destroying the chiral center and altering the peptide's 3D architecture.
This guide provides a validated, evidence-based protocol to overcome these hurdles using HATU/HOAt chemistry, which offers the highest probability of success for both incorporation and elongation steps.
Strategic Reagent Selection
The choice of coupling reagent is not arbitrary; it is dictated by the electronic properties of Idc.
| Reagent Class | Suitability | Scientific Rationale |
| Carbodiimides (DIC/DCC) | Low | Too slow for the deactivated amine of Idc. High risk of racemization due to prolonged reaction times.[1] |
| Phosphonium Salts (PyBOP) | Moderate | Effective, but lacks the "neighboring group effect" to suppress racemization as effectively as HOAt-based reagents. |
| Uronium/Aminium (HBTU/HCTU) | Moderate | Good for standard couplings, but often fails to drive the reaction to completion when coupling to the sterically hindered Idc amine. |
| HATU / HOAt | High (Gold Standard) | Mechanism: The pyridine nitrogen in HOAt (7-aza-1-hydroxybenzotriazole) stabilizes the activated ester via a 7-membered cyclic transition state, accelerating the reaction rate significantly while suppressing racemization. |
| Acid Chlorides (via Triphosgene) | Specialized | Reserved for "impossible" couplings where HATU fails. High risk of side reactions; requires strictly anhydrous conditions. |
Experimental Protocol (Solid Phase Peptide Synthesis)
This protocol assumes a standard Boc-SPPS strategy (Boc/Benzyl). If using Fmoc strategy with Boc-Idc-OH as a specific building block, ensure the N-terminal Boc is removed with TFA, not Piperidine.
Phase A: Incorporation (Coupling Boc-Idc-OH to the Resin/Peptide)
Objective: Attach Boc-Idc-OH to the free amine of the growing peptide chain.
Reagents:
-
Amino Acid: Boc-Indoline-2-carboxylic acid (3.0 eq)
-
Activator: HATU (2.9 eq)
-
Base: DIEA (N,N-Diisopropylethylamine) (6.0 eq)[2]
-
Solvent: NMP (N-methyl-2-pyrrolidone) – Preferred over DMF for difficult sequences due to better solvation of aggregates.
Step-by-Step Workflow:
-
Resin Preparation: Swell the resin in DCM for 30 mins, then wash with NMP (3x).
-
Pre-Activation (Critical):
-
Coupling:
-
Add the pre-activated solution to the resin.[3]
-
Agitate under Nitrogen/Argon atmosphere for 2 to 4 hours . Note: Standard couplings are 1 hour; Idc requires extended time.
-
-
Monitoring:
-
Perform a Kaiser Test (if previous residue is primary amine) or Chloranil Test (if previous residue is secondary, e.g., Pro).[6]
-
Result: If positive (blue), perform a double coupling with fresh reagents.
-
Phase B: Elongation (Coupling the Next AA to Idc)
Objective: Acylate the sterically hindered, low-nucleophilicity Idc amine. This is the bottleneck step.
-
Boc Deprotection:
-
Treat resin with 50% TFA / 5% Anisole / 45% DCM (2 x 1 min, then 1 x 30 min). Anisole is a scavenger to prevent tert-butyl cations from alkylating the Indoline ring.
-
Wash: DCM (3x), NMP (3x).
-
-
Neutralization:
-
Treat with 10% DIEA in NMP (2 x 2 min).
-
Crucial: Wash extensively with NMP (5x) to remove all traces of base.
-
-
Coupling the Next Amino Acid:
-
Use HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) .
-
Optimization: The addition of exogenous HOAt (1:1 with HATU) is highly recommended to further accelerate the reaction.
-
Double Coupling is Mandatory: Perform the coupling twice (2 x 2 hours).
-
-
Capping (Recommended):
-
After the second coupling, cap unreacted Idc amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Visualization of Workflows
Figure 1: Boc-Idc-OH Coupling Decision Tree
Caption: Decision tree for the incorporation of Boc-Idc-OH, highlighting the necessity of specific monitoring tests based on the resin-bound amine type.
Troubleshooting & Critical Considerations
A. Diketopiperazine (DKP) Formation[7]
-
The Risk: When Boc-Idc is the second residue from the C-terminus (e.g., H-Idc-AA1-Resin), deprotection of the Boc group exposes the amine, which can back-bite onto the benzyl ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.
-
The Solution:
-
Avoid leaving the dipeptide in the neutralized state.
-
Perform "In-situ Neutralization": Do not wash away the TFA completely. Add the next activated amino acid with excess base immediately after a quick wash. This keeps the amine protonated until the moment of coupling.
-
B. Oxidation (Indoline Indole)
-
The Risk: Exposure to air, especially under acidic conditions or with certain scavengers, can dehydrogenate the ring.
-
The Solution:
-
Use Argon sparging for all solvents.
-
Avoid strong oxidizers.
-
Store the raw Boc-Idc-OH material at -20°C under inert gas.
-
C. Racemization
-
The Risk: High during the activation of Boc-Idc-OH due to the benzylic
-proton. -
The Solution:
-
Use HATU or PyOxim . Avoid DIC/DMAP.
-
Keep base concentration controlled (DIEA should not exceed 2 equivalents relative to the acid during activation time).
-
Data Summary: Coupling Efficiency Comparison
| Coupling Method | Yield (2h) | Racemization (% D-isomer) | Notes |
| DIC / HOBt | 65-75% | 2 - 5% | Slow; significant incomplete coupling. |
| HBTU / DIEA | 80-85% | 1 - 2% | Acceptable for simple sequences. |
| HATU / HOAt / DIEA | >98% | < 0.5% | Recommended. Best balance of speed and fidelity. |
| Triphosgene (Acid Cl) | >98% | 5 - 10% | High yield but unacceptable racemization risk. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36(12), e70008.[9] [9][10]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][5][8] Journal of the American Chemical Society, 115(10), 4397-4398.
-
BenchChem Application Notes. (2025). Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH).[2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. jpt.com [jpt.com]
- 9. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Boc-Inp-OH as a Conformationally Constrained Proline Analogue
This guide details the strategic application of Boc-Inp-OH (1-Boc-isonipecotic acid), a conformationally constrained
Executive Summary
Boc-Inp-OH (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, CAS: 84358-13-4) is a non-proteinogenic amino acid often categorized alongside proline due to its cyclic secondary amine structure.[1] However, unlike proline (a 5-membered
This structural distinction is critical for drug design:
-
Proline (Pro): Introduces a kink, favors
-turns, and maintains a standard - distance. -
Isonipecotic Acid (Inp): Introduces a rigid spacer, extends the backbone distance between the amine and carboxyl group, and eliminates chirality (achiral at the C4 position).
Key Applications:
-
Peptidomimetics: Inducing novel turn geometries (e.g.,
-turns) that are inaccessible to standard -amino acids.[1] -
Linker Design: Acting as a rigid, non-flexible spacer to separate functional domains.
-
Metabolic Stability: The secondary amine and non-natural backbone resist proteolysis by standard peptidases.
Chemical Profile & Structural Logic
2.1 Structural Comparison
The following diagram illustrates the spatial and electronic differences between Proline and Isonipecotic Acid.
Figure 1: Structural logic distinguishing Proline (Alpha-constraint) from Isonipecotic Acid (Gamma-constraint).[1]
2.2 Physicochemical Properties
| Property | Data | Application Note |
| Formula | ||
| MW | 229.27 g/mol | |
| Solubility | DCM, DMF, MeOH | Excellent for SPPS; dissolve in DMF for coupling.[1] |
| Chirality | Achiral | No racemization risk during coupling of Inp. |
| Sterics | High | The secondary amine is sterically hindered (similar to Pro/Pip).[1] |
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Context: This protocol assumes a standard Boc-chemistry workflow (TFA deprotection). If using Fmoc chemistry, Boc-Inp-OH acts as a terminal cap or requires orthogonal deprotection strategies.
Reagents:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly recommended for coupling to the secondary amine of Inp.[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Workflow:
-
Coupling Boc-Inp-OH to the Resin (Easy Step):
-
Note: The carboxyl group of Inp is sterically accessible. Standard activation works.
-
Mix: 3.0 eq Boc-Inp-OH + 3.0 eq DIC + 3.0 eq Oxyma Pure in DMF.
-
Time: React for 60 minutes at Room Temperature (RT).
-
QC: Perform Kaiser Test (Blue = Incomplete, Colorless = Complete).
-
-
Deprotection:
-
Reagent: 50% TFA in DCM (with 0.5% DTT if Cys/Met present).
-
Cycle: Treat 2 min, drain, treat 20 min.
-
Wash: DCM (3x), 5% DIPEA in DCM (Neutralization, 3x), DMF (3x).[1]
-
-
Coupling the Next Amino Acid TO Inp (The Critical Step):
-
Challenge: You are acylating a sterically hindered secondary amine buried in a 6-membered ring. Standard DIC/HOBt often fails or leads to deletion sequences.
-
Activation: Dissolve 4.0 eq of the incoming Boc-Amino-Acid + 3.9 eq HATU in DMF.
-
Add Base: Add 8.0 eq DIPEA. Pre-activate for 30 seconds only.[1]
-
Reaction: Add to resin immediately. Shake for 2–4 hours (double the standard time).
-
Double Coupling (Mandatory): Drain, wash DMF, and repeat the coupling with fresh reagents for another 2 hours.
-
QC: Chloranil Test (Required for secondary amines).
-
Positive (Uncoupled): Blue/Green particles.
-
Negative (Coupled): Colorless/Yellow particles.
-
Note: The Kaiser test is false-negative for secondary amines; do not use it here.
-
-
Figure 2: SPPS Decision Tree for Boc-Inp-OH incorporation. Note the switch to Chloranil testing after Inp deprotection.
Protocol B: Solution Phase Fragment Synthesis
Context: Creating a dipeptide fragment (e.g., Boc-Inp-Xaa-OMe) for later assembly.[1]
-
Activation: Dissolve Boc-Inp-OH (1.0 eq) in DCM/DMF (1:1).
-
Add Reagents: Add EDC.HCl (1.1 eq) and HOBt (1.1 eq). Stir at
for 15 min. -
Amine Addition: Add Amino Acid Methyl Ester HCl salt (H-Xaa-OMe
HCl, 1.1 eq) and NMM (N-methylmorpholine, 2.2 eq). -
Reaction: Warm to RT and stir overnight (12–16h).
-
Workup: Dilute with EtOAc. Wash with 5%
(removes unreacted amine/EDC), Sat. (removes unreacted acid), and Brine. -
Purification: Silica gel chromatography (Hexane/EtOAc). Boc-Inp derivatives are typically UV active at low wavelengths (210 nm) but lack strong chromophores unless coupled to aromatic residues.[1]
Scientific Validation & Troubleshooting
4.1 Why HATU over DIC?
The secondary amine of the piperidine ring is electronically similar to proline but sterically distinct. The 6-membered ring adopts a chair conformation, which can shield the nitrogen nucleophile more effectively than the planar 5-membered pyrrolidine ring of proline.
-
DIC/HOBt: Generates an O-acylisourea/OBt-ester active species.[1] While sufficient for primary amines, the kinetics are often too slow for the hindered Inp amine, leading to incomplete coupling.
-
HATU: Generates an O-7-azabenzotriazolyl species.[1][3] The "Aza" nitrogen (N7) provides a neighboring group effect (anchimeric assistance) that accelerates the acylation rate by ~10-100x compared to HOBt esters, overcoming the steric barrier of the Inp ring.
4.2 Troubleshooting "Missing" Peaks
If your LC-MS shows a mass corresponding to [Target - Inp], the coupling of Inp failed. If your LC-MS shows a mass corresponding to [Target - NextAA], the coupling to Inp failed.
-
Solution: Switch solvent to NMP (N-methylpyrrolidone) for the difficult step.[1] NMP swells the resin better and solvates secondary structure aggregates that Inp sequences might induce.
4.3 Disambiguation Alert
Always verify the CAS number.
-
Boc-Inp-OH: 1-Boc-piperidine-4-carboxylic acid (Isonipecotic acid).[1][4][5] (Correct)
-
Boc-Nip-OH: Boc-nipecotic acid (Piperidine-3-carboxylic acid).[1]
-
Indoline-2-carboxylic acid: Sometimes abbreviated as "Inc" or "Ind", but occasionally mislabeled. This is an aromatic bicycle, vastly different from Inp.
References
-
Han, S.Y.[6] & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link[1]
-
Carpino, L.A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperidine-4-carboxylic Acid Derivatives." Journal of Combinatorial Chemistry, 7(4), 579–584. Link[1]
-
BenchChem. (2025).[1][2][4][5][7] "Application Notes and Protocols for Boc-Inp-OH." BenchChem Technical Repository. Link[1]
Sources
Application Note: Solid-Phase Peptide Synthesis (SPPS) with N-Boc-Indoline-2-Carboxylic Acid
[1][2]
Executive Summary & Scientific Context
N-Boc-indoline-2-carboxylic acid (Boc-Idc-OH) is a conformationally constrained amino acid analogue, structurally related to both Proline and Phenylalanine.[1] Its rigid bicyclic structure restricts the rotation of the
-
Peptidomimetics: Designing
-turn mimics and locking bioactive conformations.[1] -
Drug Discovery: Developing ACE inhibitors and bradykinin antagonists where conformational rigidity correlates with potency.[1]
The Challenge: Incorporating Boc-Idc-OH into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique difficulties. As a secondary amine with significant steric bulk (due to the fused benzene ring), it exhibits low nucleophilicity. Standard coupling protocols often fail, leading to deletion sequences or slow reaction kinetics.[1] Furthermore, the "Boc" protection necessitates a specific chemical strategy (Boc/Benzyl) or restriction to the N-terminus in Fmoc strategies.
This guide provides a validated, high-fidelity protocol for the incorporation of Boc-Idc-OH, focusing on overcoming steric hindrance and preventing common side reactions like diketopiperazine (DKP) formation.[1]
Critical Chemical Considerations
Before initiating synthesis, researchers must account for three critical physicochemical factors:
A. Steric Hindrance & Nucleophilicity
Unlike primary amino acids (e.g., Ala, Gly), the amine of Indoline-2-carboxylic acid is secondary and sterically crowded.[1]
-
Implication: Acylating onto the Idc amine (coupling the next amino acid) is the rate-limiting step.
-
Solution: Use high-efficiency uronium/phosphonium coupling reagents (HATU, PyBrOP) rather than standard carbodiimides (DIC).[1]
B. Oxidation Susceptibility
The indoline moiety is sensitive to oxidation, converting to the planar, aromatic Indole-2-carboxylic acid .[1]
-
Implication: Extended exposure to air or strong oxidants during cleavage can degrade the product.
-
Solution: Use scavengers (e.g., anisole, thioanisole) during cleavage and store the raw material under inert gas (Argon/Nitrogen) at -20°C.[1]
C. Strategic Compatibility (Boc vs. Fmoc)
Experimental Workflow Visualization
The following diagram illustrates the optimized Boc-SPPS cycle specifically tuned for hindered residues like Idc.
Figure 1: Optimized Boc-SPPS cycle. Note the distinct Neutralization step, which is critical for Boc chemistry but often automated differently in Fmoc synthesis.
Detailed Protocols
Protocol A: Resin Preparation & Loading
Context: For Boc chemistry, PAM (Phenylacetamidomethyl) or MBHA (Methylbenzhydrylamine) resins are preferred due to their stability in TFA.[1]
-
Swelling:
-
Standard Loading (if Idc is the first residue):
-
Dissolve Boc-Idc-OH (3 eq) and CsHCO₃ (1.5 eq) in MeOH/Water. Evaporate to form the Cesium salt.
-
React Cesium salt with Chloromethyl-polystyrene resin in DMF at 50°C overnight.
-
Note: Pre-loaded PAM resins are recommended to avoid this tedious step.[1]
-
Protocol B: The Coupling Reaction (The Critical Step)
Objective: Couple Boc-Idc-OH to the growing chain, or couple the next amino acid to the Idc-terminated chain.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Why? HATU is superior for hindered secondary amines compared to HBTU/TBTU.
-
Solvent: Anhydrous DMF (N-methylpyrrolidone (NMP) is a superior alternative if solubility is an issue).[1]
Step-by-Step:
-
Deprotection (Removal of previous Boc):
-
Neutralization:
-
Activation & Coupling:
-
Mixture: Dissolve Boc-Idc-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Reaction: Shake at room temperature for 2 to 4 hours . (Standard AA coupling is usually 1 hour; Idc requires more time).[1]
-
-
Monitoring (The Chloranil Test):
-
Do not use the Kaiser Test. The Kaiser test detects primary amines.[7] Idc is a secondary amine.[1]
-
Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
-
Result: Blue/Green beads = Free secondary amine (Incomplete coupling).[1] Colorless/Yellow = Complete coupling.[1]
-
Protocol C: Coupling the Next Amino Acid TO Indoline
This is the most difficult step due to the nucleophilic constraint of the Indoline nitrogen.
-
Strategy: Use double coupling automatically.
-
First Pass: Use HATU/DIEA (as above) for 2 hours.
-
Second Pass: If the Chloranil test is positive, perform a second coupling using PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) or HATU + HOAt (additive).[1]
-
Why PyBrOP? It is exceptionally effective for N-methylated and hindered amines.[1]
-
Data Presentation: Coupling Reagent Efficiency
The following table summarizes the efficiency of coupling reagents specifically for N-Boc-Indoline-2-carboxylic acid based on yield and racemization risk.
| Coupling Reagent | Activation Mechanism | Relative Efficiency (Idc) | Racemization Risk | Recommendation |
| DIC / HOBt | Carbodiimide | Low | Low | Avoid. Too slow for Idc.[1] |
| HBTU / DIEA | Uronium | Medium | Low | Acceptable for unhindered sequences.[1] |
| HATU / HOAt | Uronium / Aza-benzotriazole | High | Very Low | Gold Standard for Idc coupling.[1] |
| PyBrOP / DIEA | Phosphonium | Very High | Medium | Use for coupling onto Idc (Resin-Idc-NH).[1] |
| Symmetrical Anhydride | Anhydride | Medium | Low | Good alternative if base-sensitive.[1] |
Troubleshooting & Optimization
Issue: Diketopiperazine (DKP) Formation
When Idc is the second residue from the N-terminus (e.g., Boc-AA-Idc-Resin), removing the Boc group can lead to the free amine attacking the C-terminal ester, cleaving the dipeptide from the resin as a cyclic DKP.
-
Prevention:
-
Avoid leaving the dipeptide in the deprotected state (neutralized) for long periods.
-
Perform the coupling of the 3rd amino acid immediately after neutralization.
-
Use "in-situ neutralization" protocols (add Boc-AA + HBTU + DIEA directly to the protonated resin).[1]
-
Issue: Incomplete Cleavage (Boc Removal)
The steric bulk of Idc can sometimes shield the Boc group from TFA.
-
Optimization: Extend the TFA deprotection time to 30-40 minutes for the Idc residue specifically.
References
-
Stanton, J. L., et al. (1983).[1] Angiotensin converting enzyme inhibitors: N-substituted monocyclic and bicyclic amino acid derivatives.[1] Journal of Medicinal Chemistry, 26(9), 1267–1277.[1] Link[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3][6][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]
-
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][3] Tetrahedron Letters, 31(2), 205–208.[1] Link[1]
-
Albericio, F., & Tyle, P. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] Link
-
Bachem. (2024).[1] Peptide Synthesis Guide: Coupling Reagents.Link
Sources
- 1. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
Application Note: High-Performance Amide Coupling of Sterically Hindered Secondary Amines
Part 1: Executive Summary & Mechanistic Challenge
The Steric Challenge
Coupling a sterically hindered secondary amine (e.g., N-methyl anilines, bulky piperidines, or
Key Failure Modes:
-
Guanidinylation: With uronium reagents (HATU/HBTU), if the amine reacts too slowly with the active ester, it may attack the uronium reagent itself, permanently capping the amine as a guanidine byproduct.
-
Epimerization: Slow coupling rates extend the lifetime of the activated acid, increasing the window for
-proton abstraction and racemization via oxazolone formation. -
Hydrolysis: Trace water competes effectively with the bulky amine for the active ester.
The Solution Strategy
To overcome these barriers, we must utilize reagents that generate super-active esters (increasing electrophilicity) or utilize anchimeric assistance (intra-molecular catalysis). This guide prioritizes three distinct classes of reagents that outperform standard HATU conditions:
-
COMU/Oxyma: The modern, safer "Gold Standard" for hindered systems.
-
PyAOP: The "Powerhouse" phosphonium salt for extremely hindered/N-methylated systems (prevents guanidinylation).
-
T3P (Propylphosphonic Anhydride): The "Green/Industrial" choice for low epimerization and easy workup.
-
Ghosez’s Reagent: The "Nuclear Option" for generating acid chlorides under neutral conditions.
Part 2: Mechanistic Visualization
The following diagram illustrates the critical decision pathways and the mechanism of failure (guanidinylation) vs. success (anchimeric assistance).
Caption: Workflow distinguishing Uronium vs. Phosphonium pathways. Note that Uronium salts pose a risk of guanidinylation when the amine is hindered.
Part 3: Reagent Selection Guide
| Feature | COMU | PyAOP | T3P | Ghosez's Reagent |
| Class | Uronium (Oxyma-based) | Phosphonium (HOAt-based) | Cyclic Anhydride | |
| Reactivity | High (Better than HATU) | Very High (Best for N-Me) | Moderate to High | Extreme (Acid Chloride) |
| Safety | High (Non-explosive) | Moderate (Explosion risk if dry) | Excellent (Non-toxic) | Moisture Sensitive |
| Byproducts | Water-soluble | Phosphine oxides (difficult removal) | Water-soluble | Neutral amides |
| Best For | General hindered coupling | N-Methylated amines , Aib residues | Scale-up, Low epimerization | Acid-sensitive substrates |
| Critical Note | Visual color change (Yellow -> Red) | No guanidinylation side-reaction | Add Base LAST (usually) | Generates Cl- in situ |
Part 4: Detailed Experimental Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Why: COMU utilizes the morpholine ring (internal base catalysis) and the Oxyma leaving group. It is safer than HATU (non-explosive) and often shows higher yields for hindered systems due to better solubility in DMF.
Reagents:
-
Solvent: DMF or NMP (anhydrous).[1]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine) for acid-sensitive protecting groups.
-
Coupling Agent: COMU.
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add COMU (1.0 – 1.1 equiv). Do not use a large excess to prevent capping.
-
Add Base (2.0 equiv for DIPEA; 1.0 equiv if using TMP).
-
Observation: The solution should turn bright yellow/orange (formation of the Oxyma active ester).
-
-
Pre-activation: Stir for 2–5 minutes at Room Temperature (RT).
-
Add the Hindered Secondary Amine (1.1 – 1.2 equiv).
-
Stir at RT for 1–4 hours.
-
Tip: If conversion is <50% after 4 hours, heat to 50°C. COMU is stable enough for moderate heating.
-
Validation:
-
Monitor by LCMS. Look for the active ester peak if the reaction is slow.
Protocol B: The "Powerhouse" for N-Methylation (PyAOP)
Why: When coupling to an N-methyl amine or an extremely bulky partner, uronium salts (HATU/COMU) can react with the amine to form a guanidine byproduct (
Reagents:
-
Solvent: DMF or NMP.[1]
-
Coupling Agent: PyAOP.
-
Additive (Optional): HOAt (0.5 equiv) can be added to further accelerate the reaction.
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv), PyAOP (1.1 equiv), and HOAt (0.5 equiv, optional) in DMF (0.2 M).
-
Add DIPEA (2.5 – 3.0 equiv).
-
Immediate addition of the Hindered Amine (1.2 equiv).
-
Note: Unlike COMU, long pre-activation is not recommended for PyAOP as the active ester is highly reactive.
-
-
Stir at RT for 12–24 hours.
-
Workup: PyAOP generates phosphine oxide byproducts which can be difficult to remove. Perform an extractive workup (EtOAc/LiCl) followed by column chromatography.
Protocol C: The "Green" Scale-Up (T3P - Propylphosphonic Anhydride)
Why: T3P exhibits very low epimerization rates. It drives the reaction by releasing a water-soluble cyclic phosphonate byproduct. It is ideal when maintaining chiral integrity is paramount.
Reagents:
-
Solvent: EtOAc (Preferred), DMF, or Me-THF.
-
Base: Pyridine (Preferred for sensitive chiral centers) or DIPEA/NMM.
-
Reagent: T3P (supplied as 50% w/w solution in EtOAc or DMF).
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) and Hindered Amine (1.1 equiv) in EtOAc (3–5 volumes).
-
Cool to 0°C (optional, but recommended for high enantiopurity).
-
Add Base (3.0 – 5.0 equiv).
-
Crucial: In T3P protocols, adding the base to the mixture of acid/amine often yields better results than pre-activation.
-
-
Add T3P solution (1.5 – 2.0 equiv) dropwise.
-
Allow to warm to RT and stir. T3P reactions are often slower; allow 12–24 hours.
-
Workup: Wash with water, 10% KHSO4, and NaHCO3. The byproduct washes away completely.
Protocol D: The "Nuclear Option" (Ghosez’s Reagent)
Why: When the amine is so hindered that it cannot attack an active ester, one must convert the acid to an Acid Chloride . Standard SOCl2 or Oxalyl Chloride is often too harsh (generating HCl). Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions .[7]
Reagents:
-
Solvent: DCM or Chloroform (Anhydrous).
-
Reagent: Ghosez’s Reagent (Commercial).
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.1 – 1.2 equiv) at RT.
-
Stir for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride; quench an aliquot with MeOH to check for Methyl Ester formation).
-
Once Acid Chloride is formed: Add the Hindered Amine (1.2 – 1.5 equiv) and DIPEA (2.0 equiv).
-
Stir overnight.
-
Safety: Ghosez's reagent is moisture sensitive. Handle under Argon/Nitrogen.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Mass Spec shows +99 Da (or similar) | Guanidinylation of the amine. | Switch to PyAOP. Stop using HATU/HBTU immediately. |
| Low Conversion (<10%) | Steric bulk preventing attack. | Heat to 50°C (COMU/PyAOP) or Switch to Ghosez’s Reagent (Acid Chloride). |
| Racemization of Acid | Base-mediated proton abstraction. | Use T3P with Pyridine or Collidine (TMP) as the base with COMU. Avoid DIPEA. |
| Precipitation | Poor solubility of peptide/intermediate. | Switch solvent to NMP or use a binary mixture (DCM/DMF). Add chaotropic salts (LiCl). |
Part 6: References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]
-
Ghosez, L., et al. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[7] Organic Syntheses, 59, 26. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. bachem.com [bachem.com]
- 7. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Note: Synthesis of Biologically Active Peptides Containing Indoline-2-Carboxylic Acid (I2ca)
Introduction & Strategic Significance
Indoline-2-carboxylic acid (I2ca), also known as 2,3-dihydro-1H-indole-2-carboxylic acid, is a non-proteinogenic amino acid of significant interest in peptidomimetic drug design. Structurally, it represents a conformationally constrained analogue of Phenylalanine (Phe) and Proline (Pro).[1]
Why use I2ca?
-
Conformational Constraint: The bicyclic system restricts the
(phi) torsion angle, reducing the entropic penalty of receptor binding. -
Cis-Amide Preference: Unlike Proline, which generally favors the trans isomer in peptide bonds, I2ca has a higher intrinsic propensity for the cis amide conformation in polar solvents, making it a powerful tool for inducing
-turn secondary structures [1]. -
Metabolic Stability: The N-alkylated backbone confers resistance to proteolytic degradation.
However, the incorporation of I2ca into peptides presents unique synthetic challenges, primarily due to the steric hindrance of its secondary amine, its susceptibility to racemization during activation, and the risk of oxidation to the indole derivative.
Chemical Properties & Synthetic Challenges[1][2][3][4][5][6][7]
Before initiating synthesis, the operator must understand the critical failure points associated with I2ca.
| Feature | Consequence | Mitigation Strategy |
| Secondary Amine | Nucleophilicity is significantly lower than primary amines due to steric bulk from the fused benzene ring. | Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times. |
| Chiral Sensitivity | High risk of racemization (epimerization) when activating the C-terminus of I2ca. | Use "low-racemization" bases (Collidine) or carbodiimide/Oxyma activation; avoid pre-activation heating. |
| Oxidation Potential | The indoline ring can oxidize to an indole (aromatization) under acidic/oxidative stress. | Use specific scavengers during cleavage; minimize exposure to air in solution phase. |
Detailed Protocols: Solid Phase Peptide Synthesis (SPPS)[1]
These protocols utilize Fmoc chemistry, the industry standard for therapeutic peptide production.
Protocol A: Resin Selection and Preparation
Rationale: The steric bulk of I2ca requires a resin with adequate swelling properties to minimize aggregation.
-
Resin Choice:
-
C-terminal Acid:2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why: Extremely mild cleavage (1% TFA) prevents premature oxidation of the indoline ring and suppresses diketopiperazine formation if I2ca is at the C-terminus.
-
-
C-terminal Amide:Rink Amide MBHA Resin .
-
-
Swelling:
-
Swell resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.[1]
-
Protocol B: Coupling TO the I2ca Residue (N-Acylation)
Context: This step involves attaching an amino acid onto the secondary amine of the I2ca already bound to the resin. This is the most difficult step due to nucleophilic hindrance.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for secondary amines.
Step-by-Step:
-
Dissolution: Dissolve the incoming Fmoc-Amino Acid (5.0 eq), HATU (4.9 eq), and HOAt (5.0 eq) in dry DMF.
-
Activation: Add DIPEA (10.0 eq). Shake for 30 seconds to pre-activate.
-
Coupling: Add the mixture to the resin-bound I2ca.
-
Incubation: Shake at room temperature for 2 to 4 hours .
-
Note: Standard couplings are 45 mins; I2ca requires significantly longer.
-
-
Monitoring: Perform a Chloranil Test (or acetaldehyde/chloranil).
-
Note: The Kaiser test is ineffective for secondary amines (I2ca) and will yield false negatives.
-
-
Double Coupling (Mandatory): If the Chloranil test is positive (blue spots), repeat the coupling step with fresh reagents.
Protocol C: Coupling OF the I2ca Residue (C-Activation)
Context: Attaching Fmoc-I2ca-OH to the growing peptide chain. Risk: Racemization of the I2ca alpha-carbon is highly probable here due to the formation of the oxazolone intermediate which is stabilized by the aromatic ring.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) or HATU.[1]
-
Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1]
-
Base: 2,4,6-Collidine (TMP).[3]
-
Expert Insight: Collidine is a weaker base than DIPEA and significantly reduces enantiomerization during the activation of Cysteine and I2ca [2].
-
Step-by-Step:
-
Preparation: Dissolve Fmoc-I2ca-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Activation: Add DIC (3.0 eq). Do not use base if using DIC/Oxyma.
-
Alternative (if HATU is required): Use HATU (2.9 eq) and Collidine (6.0 eq). Avoid DIPEA.
-
-
Coupling: Add immediately to the resin.
-
Incubation: 60 minutes at room temperature.
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Cleavage and Isolation (Critical Control Point)
The indoline ring is sensitive. Standard cleavage cocktails containing high water content can sometimes promote oxidation or side-reactions if cation scavenging is insufficient.
Cleavage Cocktail (Reagent K modified):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5% (Protects Tyr/Trp and Indoline aromatic rings)
-
Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)
-
Water: 5%
-
EDT (1,2-Ethanedithiol) or DODT: 2.5% (Essential scavenger for oxidative species)
Procedure:
-
Cool the cleavage cocktail to 4°C before adding to the resin.
-
React for 2-3 hours at Room Temperature under Nitrogen atmosphere (to minimize air oxidation).
-
Precipitate in cold Diethyl Ether (-20°C).
-
Centrifuge and wash pellet 3x with cold ether.
-
Lyophilization: Dissolve in water/acetonitrile (0.1% TFA) and lyophilize immediately. Do not leave the peptide in solution for extended periods before purification.
Visualization of Workflows
Logic Diagram: Synthetic Strategy for I2ca Peptides
Caption: Workflow logic highlighting critical decision points for preventing racemization and overcoming steric hindrance during I2ca peptide synthesis.
Quality Control & Troubleshooting
Analytical Verification[7][10]
-
HPLC: Use a C18 column. I2ca peptides are often more hydrophobic than their Proline counterparts. Expect longer retention times.
-
Mass Spectrometry: Watch for a mass shift of -2 Da .
-
Target Mass:
-
Observed Mass - 2: Indicates oxidation of Indoline to Indole. If observed, check cleavage scavengers and solvent degassing.
-
Troubleshooting Table
| Issue | Diagnosis | Solution |
| Incomplete Coupling (Deletion) | Chloranil test remains blue after coupling to I2ca. | Switch to PyAOP or HATU at 50°C (microwave assisted), but limit temp to avoid degradation. |
| Racemization (D-isomer) | Split peaks in HPLC; presence of diastereomers. | During coupling of I2ca, switch base to Collidine or use DIC/Oxyma (base-free). Lower temperature to 0°C for activation.[1][4] |
| -2 Da Mass Shift | Oxidation of the indoline ring. | Ensure EDT/DODT is present in cleavage cocktail. Purify immediately. Store peptide under Argon. |
| Low Solubility | Peptide aggregates on resin. | Use Pseudoproline dipeptides at other positions or switch to PEG-based resins (ChemMatrix). |
References
-
Cordella, F., et al. (2024).[5][6] "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Chirality, 36(12), e70008.[5]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][2][8] Chemical Reviews, 109(6), 2455–2504.
- Albericio, F., & Boman, H. G. (1999). "Coupling Reagents and Solvents." Methods in Enzymology.
-
BenchChem Application Notes. (2025). "Coupling of Boc-L-indoline-2-carboxylic Acid."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for N-Boc Deprotection of Indoline Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Introduction & Chemical Context
The indoline (2,3-dihydroindole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in CNS-active agents and oncology drugs. During multi-step synthesis, the tert-butyloxycarbonyl (Boc) group is the gold standard for protecting the indoline nitrogen due to its robustness against catalytic hydrogenation, basic nucleophiles, and various coupling conditions.
However, the deprotection of N-Boc indolines presents unique mechanistic challenges compared to standard aliphatic amines. Indolines possess an electron-rich aromatic ring that is highly susceptible to side reactions under strongly acidic conditions[1]. As a Senior Application Scientist, I frequently observe that applying generic peptide-deprotection protocols to indolines leads to complex mixtures and degraded yields. This guide synthesizes field-proven insights to help you select, execute, and validate the optimal deprotection strategy for your specific indoline substrate.
Mechanistic Causality: The Imperative of Scavengers
The fundamental mechanism of Boc deprotection involves the acid-catalyzed protonation of the carbamate oxygen, leading to the cleavage of the C-O bond. This fragmentation yields a carbamic acid—which rapidly decarboxylates to the free amine and CO₂ gas—and a highly reactive tert-butyl cation (
The Indoline Problem: If left unquenched, the
The Solution: To prevent the formation of tert-butylated indoline byproducts, nucleophilic or hydride-donating scavengers must be integrated into the reaction matrix[4][5].
-
Triisopropylsilane (TIPS) / Triethylsilane (TES): Act as hydride donors, irreversibly reducing the
-Bu⁺ cation to volatile isobutane[1]. -
Anisole / Thioanisole: Act as sacrificial electron-rich nucleophiles to trap the cation before it can react with your substrate[5].
Strategic Workflow & Decision Matrix
Selecting the correct deprotection cocktail requires analyzing your substrate for acid-sensitive orthogonal protecting groups (e.g., tert-butyl esters, trityl groups) and steric hindrance.
Figure 1: Decision matrix for selecting the optimal N-Boc deprotection strategy.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating visual cues and monitoring steps to ensure reaction fidelity.
Protocol A: Standard Acidic Cleavage (TFA/DCM with TIPS)
Use Case: General indoline substrates without extreme steric hindrance or highly acid-labile orthogonal protecting groups.
-
Preparation: Dissolve the N-Boc indoline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 - 5.0 eq). Causality: TIPS must be thoroughly mixed into the solution prior to acid addition to ensure immediate quenching of generated carbocations.
-
Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-50% v/v.
-
Validation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. You should observe mild effervescence (CO₂ evolution). Monitor via TLC or LCMS; typical completion time is 1-3 hours.
-
Workup: Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA. Neutralize the resulting oil with saturated aqueous NaHCO₃ and extract with ethyl acetate to isolate the free indoline base.
Protocol B: Anhydrous Precipitation (4M HCl in 1,4-Dioxane)
Use Case: Substrates where the hydrochloride salt is desired directly, or when the substrate is sensitive to the oxidative potential of TFA.
-
Preparation: Dissolve the N-Boc indoline (1.0 eq) in anhydrous 1,4-dioxane (0.1 M). If solubility is poor, a minimal amount of dry methanol can be added as a co-solvent.
-
Acidification: Add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 - 10.0 eq) at room temperature[6][7].
-
Validation & Monitoring: Stir the reaction under an inert atmosphere for 1-4 hours. Self-Validating Cue: As the deprotection proceeds, the highly polar indoline hydrochloride salt will typically crash out of the non-polar dioxane solution, forming a white or pale-yellow precipitate[6]. This precipitation drives the reaction forward via Le Chatelier's principle and protects the newly formed amine from side reactions.
-
Workup: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove cleaved tert-butyl byproducts and residual dioxane. Dry under vacuum to yield the pure indoline HCl salt.
Protocol C: Mild Chemoselective Cleavage (Oxalyl Chloride in Methanol)
Use Case: Complex indolines containing highly acid-sensitive groups (e.g., tert-butyl esters, trityl ethers) that would be destroyed by TFA or HCl.
-
Preparation: In a dry round-bottom flask, dissolve the N-Boc indoline (1.0 eq) in anhydrous methanol (0.1 M) and stir at room temperature for 5 minutes[8].
-
Activation: Add oxalyl chloride (3.0 eq) dropwise directly into the solution.
-
Validation & Monitoring: Self-Validating Cue: Immediate sputtering, gas evolution (CO, CO₂), and a mild exothermic reaction will be observed upon addition[8]. The electrophilic character of oxalyl chloride facilitates the cleavage without the need for bulk strong acid. Stir for 1-4 hours until TLC indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
Quantitative Method Comparison
To aid in protocol selection, the following table summarizes the operational parameters and functional group tolerances of the discussed methodologies.
| Method | Reagents | Typical Time | Scavenger Required? | Functional Group Tolerance | Key Advantage |
| Protocol A | TFA / DCM (1:1) | 1 - 3 h | Yes (TIPS, Anisole) | Low (Cleaves all acid-labile groups) | Highly reliable; easily scalable. |
| Protocol B | 4M HCl / 1,4-Dioxane | 1 - 4 h | Optional (Substrate dependent) | Moderate (Retains some robust esters) | Direct isolation of the HCl salt via precipitation. |
| Protocol C | Oxalyl Chloride / MeOH | 1 - 4 h | No | High (Retains t-butyl esters, trityl) | Mild conditions; excellent chemoselectivity. |
References
1.[4] "Boc Deprotection Mechanism", aapptec.com. Available at: 2.[1] "Optimization of Boc Deprotection in Multi-Step Synthesis", benchchem.com. Available at: 3.[6] "Boc Deprotection - HCl", commonorganicchemistry.com. Available at: 4.[8] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride", nih.gov. Available at: 5.[3] "BOC Deprotection", acsgcipr.org. Available at: 6.[2] "Protecting Groups for Amines: Carbamates", masterorganicchemistry.com. Available at: 7.[7] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)", researchgate.net. Available at: 8.[5] "How can we do the deprotection of boc-amino acids using hcl ?", researchgate.net. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Boc-Inp-OH for the Synthesis of Conformationally Constrained β-Turn Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Structural Control in Peptide Therapeutics
Peptides are central to countless biological processes, making them highly attractive candidates for therapeutic development. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, which emulate the structure and function of natural peptides but with modified backbones, offer a compelling solution to these challenges.[1][2] A critical structural motif in molecular recognition is the β-turn, a region where the polypeptide chain reverses its direction, facilitating interactions between peptides and their receptors.[2][3] The ability to engineer and stabilize this conformation is a cornerstone of modern drug design.
This application note provides a detailed guide to the incorporation of Boc-Inp-OH (Boc-isonipecotic acid) , a conformationally rigid building block, for the synthesis of potent β-turn mimetics. Due to its constrained piperidine core, Boc-Inp-OH serves as an exceptional scaffold, pre-organizing the peptide backbone to adopt a stable, turn-like structure, thereby enhancing biological activity and resistance to enzymatic degradation.[4][5]
The Rationale for Boc-Inp-OH in β-Turn Design
The strategic advantage of Boc-Inp-OH lies in its rigid cyclic structure, which effectively reduces the entropic penalty associated with the peptide adopting a specific, folded conformation required for receptor binding.
-
Conformational Pre-organization: Unlike flexible, linear amino acids, the piperidine ring of isonipecotic acid locks the dihedral angles of the peptide backbone, mimicking the geometry of a natural β-turn.[4][5] This rigid scaffold enforces proximity between flanking amino acid residues (the i and i+3 positions), presenting their side chains in an optimal orientation for molecular interaction.
-
Synthetic Versatility: The tert-butyloxycarbonyl (Boc) protecting group is a mainstay of peptide chemistry, renowned for its stability under a wide range of coupling conditions and its clean removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[4][6] This makes Boc-Inp-OH fully compatible with well-established Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.[4][7]
-
Stereochemical Control: The availability of both Boc-D-Inp-OH and Boc-L-Inp-OH allows for precise stereochemical control, enabling the synthesis of mimetics that target different β-turn types. For instance, the incorporation of a D-amino acid is a common strategy for inducing Type II' β-turns.[3][8][9]
Physicochemical Properties of Boc-Inp-OH
A clear understanding of the building block's properties is crucial for experimental design and quality control.
| Property | Value | Reference(s) |
| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | [4][10] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4][10] |
| Molecular Weight | 229.27 g/mol | [4] |
| CAS Number | 84358-13-4 | [4][10] |
| Appearance | White to off-white solid | [4] |
| Purity (Typical) | ≥99.0% (HPLC) | [4] |
| Solubility | Soluble in DMF, DCM, Methanol; Insoluble in water | [4] |
Conceptual Framework: Mimicking the β-Turn
The core concept involves replacing the central i+1 and i+2 residues of a native β-turn with the rigid Boc-Inp-OH scaffold. This constrains the peptide backbone and orients the functionally critical side chains of the i and i+3 residues.
Experimental Protocol: Solid-Phase Incorporation of Boc-Inp-OH
This protocol details a standard manual Boc-SPPS cycle for incorporating Boc-Inp-OH into a growing peptide chain on a solid support.
Causality Behind Choices:
-
Resin: Merrifield or PAM resins are standard for Boc-chemistry as they are stable to the repetitive TFA treatments required for Boc deprotection.[6]
-
Coupling Reagents: While standard reagents like HBTU are effective, sterically hindered couplings can benefit from more potent activators. HATU is highly recommended for incorporating secondary amines like Boc-Inp-OH as it is highly reactive and minimizes racemization.[11]
-
Reaction Monitoring: The Kaiser test detects free primary amines. After coupling Boc-Inp-OH, the N-terminus is a secondary amine (the piperidine nitrogen), which will give a negative Kaiser test. The subsequent coupling to the Inp nitrogen must be monitored with a test specific for secondary amines, such as the Chloranil test.[7]
Materials and Reagents
-
Merrifield Resin (or other suitable Boc-compatible resin)
-
Boc-Inp-OH
-
Other required Boc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Kaiser Test Kit
-
Cold Diethyl Ether
Step-by-Step SPPS Protocol
This protocol assumes the synthesis has already begun and the resin-bound peptide has a free N-terminal primary amine ready for coupling with Boc-Inp-OH.
1. Resin Swelling:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. This ensures that reactive sites within the resin beads are accessible.
2. Boc Deprotection (if necessary):
-
Drain the DMF. Add a solution of 50% TFA in DCM to the resin.[4][6]
-
Agitate for 2 minutes, drain, and add fresh 50% TFA in DCM.
-
Agitate for 20-30 minutes. The TFA cleaves the N-terminal Boc group, exposing the amine as a trifluoroacetate salt.
-
Drain the TFA/DCM solution.
3. Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and finally DMF (5x) to remove residual acid and TFA salts.
-
Neutralize the resin by agitating with a solution of 10% DIPEA in DMF for 2 minutes (repeat twice).[5] This step is critical to deprotonate the N-terminal ammonium salt to the free amine, which is the active nucleophile for the coupling reaction.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
4. Coupling of Boc-Inp-OH:
-
In a separate vial, prepare the activation solution: Dissolve Boc-Inp-OH (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution. Allow it to pre-activate for 5-10 minutes at room temperature.[11] This forms the highly reactive acyl-uronium intermediate.
-
Add the pre-activated Boc-Inp-OH solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
5. Monitoring the Coupling Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform the Kaiser test.[7]
-
Expected Result: A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all primary amines.
-
Troubleshooting: If the test is positive (blue beads), the coupling is incomplete. Drain the reaction solution and repeat the coupling step with freshly activated Boc-Inp-OH ("double coupling").
6. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
SPPS Workflow Diagram
Peptide Cleavage, Purification, and Characterization
Protocol: Cleavage from Resin
-
Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a vacuum.
-
Cleavage: Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail such as 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[5][12] The choice of cocktail depends on the resin and the amino acid side-chain protecting groups used.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Work-up: Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under a vacuum.
Purification and Characterization
-
Purification: The crude peptide should be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (typically >95%).[5]
-
Verification: Confirm the identity of the purified peptide by mass spectrometry (LC-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.
-
Structural Analysis: The most powerful technique for confirming the adoption of a β-turn conformation in solution is Nuclear Magnetic Resonance (NMR) spectroscopy .[13] Specific two-dimensional NMR experiments, such as NOESY, can identify short-distance interactions between protons that are characteristic of a folded β-turn structure.[3][14]
Conclusion
Boc-Inp-OH is a highly effective and synthetically accessible building block for the rational design of β-turn peptidomimetics.[4][15] Its rigid piperidine scaffold provides robust conformational control, a critical feature for enhancing the biological activity, metabolic stability, and overall therapeutic potential of peptide-based drug candidates. The protocols outlined in this note provide a validated framework for the successful incorporation of this valuable tool into both manual and automated solid-phase peptide synthesis campaigns, empowering researchers to develop next-generation peptide therapeutics with precisely engineered structural properties.
References
- BenchChem. (2025). Application Notes and Protocols for Boc-Inp-OH.
- BenchChem. (2025). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH).
- BenchChem. (2025).
- Chem-Impex. Boc-isonipecotic acid.
- Abdildinova, A., & Gong, Y. D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
- Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design.
- Palomo, J. M. (2014). Solid-phase peptide synthesis. RSC Advances.
- Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.
- ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- LifeTein®. Basic Peptides synthesis introduction.
- Maynard, A. J., & Sharpless, K. B. (2021).
- Gellman, S. H., et al. (2002). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. PMC.
- Karle, I. L., et al. (1995). Reengineering a type II beta-turn as a potential helix nucleator. Part I. Crystal structure of Boc-Val-Pro-(D)
- Cochran, A. G., et al. (2002). Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Biochemistry.
- Mobin, M., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules.
- University of Zurich. Peptide NMR.
- Al-Sanea, M. M., et al. (2024). Designing Highly Potent Side-Chain Lactam-Bridged Cyclic Competence-Stimulating Peptide-Based Quorum-Sensing Modulators in Streptococcus oligofermentans. ACS Infectious Diseases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Reengineering a type II beta-turn as a potential helix nucleator. Part I. Crystal structure of Boc-Val-Pro-(D)Asp-Asp-Val-OMe monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the structural determinants of type II' beta-turn formation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. mdpi.com [mdpi.com]
- 15. chemimpex.com [chemimpex.com]
High-Fidelity Coupling of N-Boc-Indoline-2-Carboxylic Acid: A HATU Optimization Guide
Executive Summary
N-Boc-indoline-2-carboxylic acid (Boc-Inp-OH) represents a unique challenge in peptide and medicinal chemistry. As a conformationally constrained proline mimetic, it introduces significant steric bulk adjacent to the reaction center. Furthermore, the electron-withdrawing nature of the indoline ring renders the
While HATU is the "gold standard" for difficult couplings, its application to Boc-Inp-OH requires precise modulation of stoichiometry, base selection, and reaction time to balance coupling efficiency against chiral integrity . This guide provides a validated protocol to maximize yield while suppressing the formation of the D-enantiomer and guanidinylated byproducts.
The Scientific Challenge: Sterics vs. Electronics
To optimize the reaction, one must understand the competing forces at play:
-
Steric Hindrance: The bicyclic indoline system creates a rigid steric wall. Standard reagents (EDC, HBTU) often fail to generate the active ester or facilitate the nucleophilic attack efficiently.
-
Electronic Activation (The HATU Advantage): HATU generates an OAt-active ester. Unlike HBTU (which uses HOBt), the HOAt moiety in HATU contains a pyridine nitrogen. This nitrogen accepts a hydrogen bond from the incoming amine, positioning it perfectly for attack on the carbonyl. This anchimeric assistance is the primary reason HATU succeeds where HBTU fails.
-
The Racemization Trap: The activation of the carboxyl group increases the acidity of the C2 proton. In the presence of excess base (e.g., DIPEA) and slow coupling rates (due to sterics), the risk of proton abstraction and subsequent racemization via an enol intermediate is critical.
Mechanistic Visualization[4]
The following diagram illustrates the HATU activation cycle and the specific "Neighboring Group Effect" that accelerates the coupling of hindered substrates like Indoline-2-carboxylic acid.
Figure 1: HATU activation pathway highlighting the anchimeric assistance (blue hexagon) that overcomes steric hindrance, and the competing racemization pathway (red).
Optimization Matrix
The following parameters must be tuned specifically for N-Boc-indoline-2-carboxylic acid.
| Parameter | Standard Protocol | Optimized for Indoline-2-COOH | Rationale |
| Solvent | DMF | DMF or NMP | NMP (N-Methyl-2-pyrrolidone) offers superior solvation for the rigid indoline structure, preventing aggregation. |
| Base | DIPEA (2-3 eq) | TMP (Collidine) or DIPEA | 2,4,6-Trimethylpyridine (Collidine) is a weaker, more sterically hindered base than DIPEA, significantly reducing C2-proton abstraction (racemization) without compromising activation. |
| Stoichiometry | 1.1 - 1.5 eq HATU | 0.95 - 0.98 eq HATU | CRITICAL: Never use excess HATU. Excess HATU reacts with the amine to form a guanidine byproduct ( |
| Pre-activation | 0 - 5 mins | 1 - 2 mins (Max) | Long pre-activation increases racemization risk. Short activation ensures OAt ester formation before amine addition. |
Validated Experimental Protocol
Objective: Coupling N-Boc-indoline-2-carboxylic acid (1.0 mmol) to a primary amine (1.1 mmol).
Materials
-
Acid: N-Boc-indoline-2-carboxylic acid (263.3 mg, 1.0 mmol).
-
Amine: Target Amine (1.1 mmol).
-
Reagent: HATU (370 mg, 0.97 mmol) – Note the slight deficit.
-
Base: 2,4,6-Collidine (265 µL, 2.0 mmol) OR DIPEA (348 µL, 2.0 mmol).
-
Solvent: Anhydrous DMF or NMP (5 mL, 0.2 M concentration).
Step-by-Step Procedure
-
Preparation of Acid Solution: Dissolve N-Boc-indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF/NMP under nitrogen atmosphere. Cool the solution to 0°C .
-
Why? Lower temperature during activation minimizes the kinetic energy available for the racemization pathway.
-
-
Activation (The Critical Step): Add HATU (0.97 eq) to the cooled acid solution. Immediately add the Base (1.0 eq only at this stage). Stir at 0°C for 2 minutes .
-
Expert Insight: Do not add all the base yet. Adding partial base activates the acid while keeping the pH lower, protecting the chiral center.
-
-
Coupling: Add the Amine (1.1 eq) to the mixture. Follow immediately with the remaining Base (1.0 eq). Allow the reaction to warm to room temperature naturally.
-
Monitoring: Stir for 2–4 hours. Monitor via LC-MS. Look for the product mass and the disappearance of the active ester.
-
-
Quenching & Workup: Once complete, dilute with Ethyl Acetate (EtOAc). Wash sequentially with:
-
5% citric acid or 1N HCl (removes base and unreacted amine).
-
Water.
-
Saturated NaHCO₃ (removes unreacted acid and HOAt byproduct).
-
Brine.
-
Note: The HOAt byproduct is water-soluble and washes out easily with bicarbonate, unlike the HOBt from HBTU which is less soluble.
-
-
Drying: Dry over MgSO₄, filter, and concentrate.
Troubleshooting & Quality Control
Decision Tree for Optimization
Use this logic flow if the standard protocol yields poor results.
Figure 2: Troubleshooting logic for common coupling failures.
Analytical Checkpoints
-
Guanidinylation (M+99): If you see a mass corresponding to [Amine + 99 Da], this is the tetramethylguanidinium adduct.
-
Cause: Excess HATU reacting directly with the amine.
-
Fix: Reduce HATU stoichiometry to 0.95 eq relative to the acid.
-
-
Epimerization: Use Chiral HPLC to verify enantiomeric excess (ee).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA gradients.
-
Target: >98% ee. If <95%, switch base to Collidine (TMP).
-
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
BenchChem. (2025). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: HATU Mechanism and Advantages. Link
Application Note: Optimized Reaction Conditions for the Esterification of N-Boc-Indoline-2-Carboxylic Acid
Introduction & Mechanistic Rationale
N-Boc-indoline-2-carboxylic acid (PubChem CID: 2794663) is a highly versatile chiral building block extensively utilized in medicinal chemistry, catalytic asymmetric syntheses, and the total synthesis of complex natural products[1],[2]. The rigid bicyclic indoline core restricts conformational freedom, making it an ideal pharmacophore for peptidomimetics and targeted drug discovery.
However, the chemical modification of this substrate—specifically the esterification of the C2-carboxylic acid—presents a distinct synthetic challenge. The secondary amine of the indoline ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is highly labile under strongly acidic conditions, degrading into isobutylene and carbon dioxide[3]. Consequently, traditional Fischer esterification (which relies on refluxing alcohols with catalytic sulfuric or hydrochloric acid) is strictly contraindicated, as it results in quantitative Boc deprotection and subsequent reaction failure[4].
To preserve the integrity of the Boc group and maintain the stereochemical purity at the C2-alpha position, esterification must be conducted under strictly mild, non-acidic conditions[5]. This application note details two highly validated, self-contained protocols for the esterification of N-Boc-indoline-2-carboxylic acid: the Steglich Esterification and Base-Promoted Alkylation .
Strategic Evaluation of Esterification Pathways
When designing the synthetic route for N-Boc-indoline-2-carboxylic esters, causality dictates the selection of reagents that bypass the generation of strong electrophilic acids while preventing the enolization of the alpha-chiral center.
The Steglich Approach (EDC / DMAP)
The Steglich esterification utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[6]. While N,N'-Dicyclohexylcarbodiimide (DCC) is historically common, it generates dicyclohexylurea (DCU), an insoluble byproduct that severely complicates chromatographic purification[7].
Causality in Reagent Selection : Substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) generates a water-soluble urea byproduct that is easily removed during standard aqueous workup. DMAP is strictly required; without it, the reactive O-acylisourea intermediate undergoes a slow 1,3-rearrangement into an unreactive N-acylurea[5]. DMAP outcompetes this side reaction by attacking the intermediate to form a highly reactive acylpyridinium species, which rapidly reacts with the target alcohol[6].
The Base-Promoted Alkylation Approach
For the synthesis of methyl, benzyl, or allyl esters, treating the carboxylic acid with a mild base and an alkyl halide is a highly efficient alternative[8].
Causality in Reagent Selection : Strong bases (e.g., NaH, LDA) must be avoided to prevent the deprotonation of the C2-alpha proton, which would lead to enolization and catastrophic racemization of the enantiomerically pure substrate. Mild carbonate bases, such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or Acetone), selectively deprotonate the carboxylic acid (pKa ~3.5-4.0) while leaving the alpha-proton intact[8].
Table 1: Quantitative Comparison of Esterification Strategies
| Esterification Method | Typical Yield (%) | Reaction Time (h) | Chiral Retention (ee %) | Byproduct Profile | Scalability |
| Fischer (H₂SO₄/MeOH) | N/A (Boc Cleaved) | 2 - 4 | Poor (Racemization) | Deprotected amine | Low |
| Steglich (EDC/DMAP) | 85 - 95 | 4 - 12 | > 99% | Water-soluble urea | High |
| Alkylation (K₂CO₃/R-X) | 80 - 90 | 2 - 6 | > 99% | Inorganic salts | Very High |
Workflow & Mechanistic Diagrams
Figure 1: Mechanistic workflow of the Steglich esterification utilizing EDC and DMAP.
Figure 2: Base-promoted SN2 alkylation workflow for mild esterification.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring) and specific workup rationales are embedded to ensure reproducibility and high enantiomeric fidelity.
Protocol A: Steglich Esterification (EDC / DMAP Method)
Best for: Complex, sterically hindered, or highly valuable alcohols.
Materials:
-
N-Boc-indoline-2-carboxylic acid (1.0 equiv)
-
Target Alcohol (1.2 equiv; up to 5.0 equiv if volatile/inexpensive)
-
EDC·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Procedure:
-
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution : Dissolve N-Boc-indoline-2-carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM.
-
Catalyst Addition : Add DMAP (0.1 equiv) to the stirring solution.
-
Thermal Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: EDC activation is exothermic; cooling minimizes the thermal degradation of the Boc group and prevents racemization.
-
Activation : Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Reaction Progression : Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.
-
In-Process Monitoring : Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting material spot (typically Rf ~0.1-0.2 with tailing) is fully consumed, replaced by a higher-running ester spot.
-
Workup : Dilute the reaction mixture with additional DCM. Wash sequentially with:
-
10% aqueous Citric Acid or 0.5 M HCl (1x) – Causality: Removes DMAP and unreacted EDC. Do not expose to acid for prolonged periods to protect the Boc group.
-
Saturated aqueous NaHCO₃ (2x) – Causality: Neutralizes residual acid and removes unreacted starting carboxylic acid.
-
Brine (1x).
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Base-Promoted Alkylation (K₂CO₃ / Alkyl Halide Method)
Best for: Methyl, benzyl, or allyl esters using reactive alkyl halides.
Materials:
-
N-Boc-indoline-2-carboxylic acid (1.0 equiv)
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 - 1.5 equiv)
-
Anhydrous K₂CO₃ (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone (0.2 M)
Step-by-Step Procedure:
-
Preparation : In a dry round-bottom flask, dissolve N-Boc-indoline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (or Acetone).
-
Deprotonation : Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15–30 minutes. Causality: Pre-stirring ensures complete formation of the highly nucleophilic carboxylate anion before the electrophile is introduced.
-
Alkylation : Add the alkyl halide (1.2 equiv) dropwise via syringe. (If using Methyl Iodide, perform this step in a well-ventilated fume hood due to its high volatility and toxicity).
-
Reaction Progression : Stir the mixture at room temperature for 2–6 hours[8].
-
In-Process Monitoring : Verify completion by TLC. The highly polar acid spot will disappear, yielding a distinct, non-polar ester product.
-
Workup : Quench the reaction by adding cold distilled water (equivalent to 5x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
DMF Removal : Wash the combined organic layers vigorously with distilled water (at least 3x) and brine (1x). Causality: DMF is highly miscible in both water and organics; multiple aqueous washes are strictly required to partition it entirely into the aqueous waste.
-
Isolation : Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The product is often analytically pure at this stage, though recrystallization or short-pad silica filtration can be applied.
References
-
PubChem . "Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663". National Center for Biotechnology Information.[Link]
-
Kurokawa, M., & Sugai, T. (2004) . "Both Enantiomers of N-Boc-indoline-2-carboxylic Esters". Bulletin of the Chemical Society of Japan, 77(5), 1021-1022.[Link]
-
Organic Chemistry Portal . "Steglich Esterification".[Link]
-
Wikipedia . "Steglich esterification".[Link]
-
RSC Advances (2024) . "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids". Royal Society of Chemistry.[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Resolving NMR rotamers of N-Boc-indoline-2-carboxylic acid
Welcome to the Technical Support Center for NMR Analysis. As researchers and drug development professionals, encountering complex NMR spectra for seemingly pure synthetic intermediates is a common hurdle.
When working with N-Boc-indoline-2-carboxylic acid —a highly utilized building block in peptide synthesis and medicinal chemistry—analysts frequently observe duplicated peaks or severe line broadening in both
Diagnostic Workflow: Rotamers vs. Impurities
Before altering your sample or instrument parameters, follow this logical decision tree to isolate the root cause of spectral duplication.
Diagnostic workflow for differentiating NMR rotamers from diastereomeric impurities.
Troubleshooting & FAQ Guide
Q1: Why does pure N-Boc-indoline-2-carboxylic acid show duplicated peaks in my spectra?
Causality: The duplication is a physical phenomenon, not a chemical impurity. The N-Boc (tert-butyloxycarbonyl) group features a carbamate linkage attached to the indoline nitrogen. Resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl
Because the indoline ring is rigid and sterically demanding, rotation around this C–N bond is highly restricted. The bulky tert-butyl group is forced into discrete cis and trans conformational states. At room temperature (298 K), the available thermal energy is insufficient to overcome the rotational energy barrier (
Q2: How can I definitively prove these are rotamers without heating the sample?
Causality & Solution: If your compound is thermally labile, heating is not an option. Instead, utilize a 2D NOESY or EXSY (Exchange Spectroscopy) experiment at room temperature.
Because the cis and trans rotamers are in a dynamic equilibrium, magnetization is physically transferred between the exchanging states during the NMR mixing time. This transfer manifests as cross-peaks connecting the duplicated signals. Crucially, because this is a chemical exchange and not a spatial Nuclear Overhauser Effect (NOE), the cross-peaks will exhibit the same phase as the diagonal peaks. This non-intrusive technique rapidly and definitively distinguishes rapidly equilibrating rotamers from static diastereomers or impurities[2][3].
Q3: How does solvent choice affect the rotamer ratio and my ability to resolve the spectrum?
Causality: Solvent polarity and hydrogen-bonding capacity dictate the thermodynamic stability of the rotameric states[4]. In non-polar solvents, intramolecular steric interactions dominate the geometry. In highly polar, hydrogen-bonding solvents, solvent molecules compete for hydrogen bonding with the adjacent carboxylic acid, altering the hydration sphere and shifting the thermodynamic equilibrium[4][5].
Furthermore, the boiling point of the solvent dictates whether you can reach the coalescence temperature (
Quantitative Solvent Effects on N-Boc Rotamers:
| NMR Solvent | Dielectric Constant ( | H-Bonding Capability | Typical Rotamer Ratio (cis:trans) | Suitable for VT-NMR Coalescence? |
| CDCl | 4.81 | Low | ~1:1 to 3:2 | No (Boiling point 61 °C is too low) |
| Toluene- | 2.38 | None | ~1:1 | Yes (Boiling point 110 °C) |
| DMSO- | 46.8 | High | ~3:1 to 4:1 | Yes (Boiling point 189 °C) |
Q4: What is the standard Variable Temperature (VT) NMR protocol to coalesce these peaks?
To prove the existence of rotamers via thermal coalescence, you must employ a self-validating experimental design. If you simply heat the sample and the peaks merge, you cannot be certain the compound didn't just degrade into a single new byproduct.
Step-by-Step VT-NMR Methodology:
-
Solvent Selection: Dissolve 5–10 mg of N-Boc-indoline-2-carboxylic acid in 0.6 mL of DMSO-
. Do not use CDCl , as the required coalescence temperature exceeds its boiling point, risking tube explosion. -
Baseline Acquisition: Acquire a standard high-resolution
H NMR spectrum at 298 K (25 °C) to establish the baseline integration ratio of the separated rotameric signals (e.g., the tert-butyl singlets near 1.4 ppm)[6]. -
Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 308 K, 318 K, 328 K)[6].
-
Thermal Equilibration: Critical Step. Allow the sample to equilibrate for exactly 5 minutes at each new temperature before acquiring the scan. Failure to do so results in thermal gradients within the tube, causing artificial line broadening.
-
Monitor Coalescence: Observe the duplicated peaks. As temperature increases, the kinetic exchange rate accelerates. The peaks will broaden, move toward each other, and eventually merge into a single, sharp peak at the coalescence temperature (
, typically 70–90 °C for N-Boc indolines). -
Reversibility Check (Self-Validation): Once coalescence is achieved, cool the probe back to 298 K. Allow 10 minutes for equilibration, and re-acquire the spectrum. The original duplicated peaks must return exactly as they appeared in Step 2. If the spectrum remains a single peak or shows new signals, thermal degradation has occurred, and the rotamer hypothesis is invalid.
References
1.[1] Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues - ACS Omega.[Link] 2.[2] Rotamers or Diastereomers? An Overlooked NMR Solution - The Journal of Organic Chemistry.[Link] 3.[6] Variable Temperature NMR Experiment Studying Restricted Bond Rotation - ResearchGate.[Link] 4.[4] Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis - NIH.[Link] 5.[5] 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.[Link]
Sources
Technical Support Center: Troubleshooting N-Boc-Indoline-2-Carboxylic Acid Couplings
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of conformationally constrained cyclic amino acids. N-Boc-indoline-2-carboxylic acid (Boc-Inp-OH) is a highly valuable building block in medicinal chemistry for enforcing specific secondary structures, such as β-turns, and enhancing metabolic stability 1.
However, its rigid fused-ring structure, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates severe steric hindrance. Furthermore, it possesses a strong inclination to induce cis amide isomer formation, leading to low reactivity and a high propensity for side reactions like diketopiperazine (DKP) formation 2. This guide provides field-proven, self-validating methodologies to troubleshoot low yields, mitigate racemization, and optimize your coupling workflows.
Comparative Data: Coupling Reagent Efficacy
To establish a baseline for optimization, the following table summarizes the expected efficiencies of various coupling conditions for sterically hindered amino acids like Boc-Inp-OH.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Key Mechanistic Considerations |
| HATU | HOAt (internal) | DIPEA / sym-Collidine | DMF / NMP | >95% | Highly reactive uronium salt; HOAt leaving group accelerates coupling and reduces racemization 1. |
| PyBOP | HOBt (internal) | DIPEA / NMM | DMF / CH₂Cl₂ | >90% | Phosphonium-based; avoids guanidinylation of free amines. Good for standard SPPS 1. |
| Acyl Fluoride | DAST / Deoxo-Fluor | DIPEA | CH₂Cl₂ | >85% | Generates highly reactive, small-radius acyl fluorides. Ideal for extreme steric hindrance . |
| DEPBT | None | DIPEA / sym-Collidine | THF / DMF | >80% | Mediates amide bond formation with remarkable resistance to racemization at the C2 position 3. |
| HBTU | HOBt (internal) | DIPEA / NMM | DMF / NMP | <60% | Standard reagent, but often fails or requires double coupling for hindered secondary amines 1. |
Troubleshooting Logic & Workflow
Troubleshooting logic tree for Boc-Indoline-2-COOH coupling issues.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my coupling yield stubbornly low (<30%) when reacting Boc-Indoline-2-COOH with a sterically hindered secondary amine? Causality: The indoline ring system, paired with the bulky N-Boc protecting group, creates a highly sterically congested environment around the α-carboxylic acid. Traditional carbodiimides (like DIC or DCC) form an O-acylisourea intermediate that is often too bulky to undergo efficient nucleophilic attack by another hindered amine, leading to incomplete activation and hydrolysis back to the starting material. Solution: Transition to uronium-based reagents like HATU. HATU incorporates the highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, which features a pyridine nitrogen that assists in the deprotonation of the incoming amine via a cyclic transition state, dramatically accelerating the reaction 1. If HATU fails, generating an acyl fluoride in situ is highly recommended. Acyl fluorides minimize steric clash between coupling partners and exhibit exceptional reactivity towards electron-deficient or hindered amines []().
Q2: I am observing significant epimerization (loss of enantiomeric excess) at the C2 position. How can I preserve stereochemical integrity? Causality: During activation, the highly electrophilic active ester can undergo intramolecular attack by the adjacent carbamate oxygen, forming an oxazolone intermediate. This intermediate is readily deprotonated by strong, unhindered bases (like DIPEA) to form an achiral enolate. Subsequent ring-opening by the amine nucleophile yields a racemic mixture 3. Solution: Control the basicity of your reaction environment. Switch to a weaker, more sterically hindered base such as sym-collidine (2,4,6-trimethylpyridine) instead of DIPEA. Alternatively, utilize DEPBT, a specialized reagent that mediates amide bond formation with a documented, remarkable resistance to racemization 3.
Mechanistic pathways of HATU activation, product formation, and racemization risks.
Q3: During the subsequent deprotection step, my peptide sequence undergoes severe truncation. LC-MS indicates diketopiperazine (DKP) formation. What is the mechanism, and how do I stop it? Causality: (S)-Indoline-2-carboxylic acid has a strong inherent propensity to induce cis amide bond conformations in polar solvents 2. When positioned at the second residue from the N-terminus, the free amine is perfectly pre-organized to attack the ester/amide bond of the resin or the previous residue. This intramolecular cyclization rapidly cleaves the dipeptide from the resin, forming a stable diketopiperazine. Solution: You must kinetically outcompete the intramolecular cyclization. Use highly reactive coupling conditions (e.g., HATU/HOAt) for the next amino acid addition immediately after deprotection. Alternatively, perform the deprotection and subsequent coupling sequence at lower temperatures (e.g., 0 °C) to slow down the DKP formation pathway, or employ highly sterically hindered protecting groups (like Trityl) if applicable.
Self-Validating Experimental Protocol: Optimized HATU Coupling for Hindered Substrates
This protocol is engineered to maximize yield while suppressing racemization during the incorporation of Boc-Inp-OH [[1]](). It includes built-in validation steps to ensure causality between reagent addition and active ester formation.
Step 1: Reagent Preparation & Pre-activation (Critical Phase)
-
Dissolve Boc-Inp-OH (3.0 equivalents relative to resin loading or amine) and HATU (2.95 equivalents) in anhydrous DMF to achieve a concentration of 0.2 M. Note: Using slightly less HATU than the carboxylic acid prevents capping of the free amine by unreacted uronium species.
-
Cool the solution to 0 °C in an ice bath to minimize early oxazolone formation.
-
Add sym-Collidine (6.0 equivalents) dropwise.
-
Stir the activation mixture for exactly 5–10 minutes. A color change to pale yellow indicates the formation of the active HOAt ester.
Step 2: Coupling Reaction
-
Add the pre-activated Boc-Inp-OH solution to the resin-bound amine (or solution-phase amine).
-
Allow the reaction to proceed at room temperature for 2 to 4 hours.
-
Self-Validation Check: Withdraw a 5 µL aliquot of the reaction mixture (or a few resin beads). For solution phase, run a TLC (Hexane/EtOAc) to confirm the disappearance of the amine. For solid phase, perform a Kaiser test (or Chloranil test for secondary amines). A negative result validates complete coupling.
Step 3: Double Coupling (If Required)
-
If the Chloranil test remains positive, drain the reaction vessel.
-
Repeat Steps 1 and 2 using a fresh activation mixture. Prolonged reaction times (>12 hours) with the same mixture lead to active ester hydrolysis and increased racemization; fresh reagents are mandatory for driving the reaction to completion.
Step 4: Work-up / Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base, unreacted Boc-Inp-OH, and the diisopropylurea/HOAt byproducts 1.
References
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
Sources
Overcoming steric hindrance in indoline-2-carboxylic acid reactions
Welcome to the Technical Support Center for Indoline-2-carboxylic acid (Ica) and its derivatives. As a conformationally constrained cyclic amino acid analog, Ica acts as a rigid mimetic of both L-proline and L-phenylalanine[1]. While its rigidity is excellent for enforcing specific secondary structures (like
This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you overcome low reactivity, diketopiperazine (DKP) formation, and poor coupling yields during your drug development and peptide synthesis workflows.
Part 1: Diagnostic Troubleshooting Guide
Issue: Low Amide Coupling Yields or Unreacted Starting Material
The Causality: The steric bulk of the indoline ring shields both the secondary amine (when acting as a nucleophile) and the C2-carboxylic acid (when activated as an electrophile). This steric clash significantly reduces the rate of bimolecular coupling[2]. Slow coupling rates allow competing side reactions—such as the hydrolysis of the activated ester or epimerization at the
The Solution: Transition from standard carbodiimide chemistry (EDC/DIC) to highly reactive uronium/aminium salts with built-in nucleophilic catalysts (e.g., HATU with HOAt). The 7-aza substitution in HATU provides a neighboring group effect that accelerates the aminolysis of the active ester, overcoming the activation energy barrier imposed by the steric bulk[3].
Table 1: Comparative Coupling Efficiency for Ica Derivatives
| Coupling Reagent | Additive | Base | Solvent | Typical Yield | Key Considerations |
| HATU | HOAt (internal) | DIPEA / 2,4,6-Collidine | DMF / NMP | >95% | Highly reactive; superior for sterically hindered couplings. Reduces racemization[3]. |
| PyBOP | HOBt | DIPEA / NMM | DMF / CH₂Cl₂ | >90% | Good alternative to uronium salts; avoids guanidinylation of the N-terminus[3]. |
| HBTU | HOBt | DIPEA / NMM | DMF / NMP | >90% | Fast activation; standard for SPPS. Often requires double coupling for Ica[3]. |
| TBTU | None | DIPEA | DCM | Variable | Suitable only for coupling Ica with primary, unhindered amines in solution phase[4]. |
Part 2: Mechanistic Workflows & Logic
The following decision tree illustrates the logical workflow for selecting coupling conditions based on the steric environment of the reaction partners.
Caption: Decision matrix for optimizing indoline-2-carboxylic acid coupling based on steric hindrance.
Part 3: Optimized Experimental Protocols
Protocol A: Solution-Phase HATU-Mediated Coupling of Boc-Ica-OH
This protocol is designed as a self-validating system: it uses temperature gradients to control activation kinetics and incorporates specific aqueous washes to eliminate uronium byproducts.
Reagents: Boc-Ica-OH (1.0 eq), Amine partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
Step-by-Step Methodology:
-
Pre-activation: Dissolve Boc-Ica-OH and HATU in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath. Causality Insight: Cooling is critical. Activating sterically hindered acids at room temperature increases the lifetime of the highly reactive intermediate, raising the risk of epimerization before the sluggish amine can successfully attack[3].
-
Base Addition: Add DIPEA dropwise. Stir at 0 °C for 5–10 minutes to form the active HOAt ester. The solution will typically turn a pale yellow.
-
Amine Introduction: Add the amine partner (if utilizing a hydrochloride salt, add an additional 1.1 eq of DIPEA to liberate the free base).
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.
-
Validation & Work-up:
-
Monitor the reaction via LC-MS. The mass of the HOAt ester intermediate (
) must disappear, replaced entirely by the product mass. -
Dilute the mixture with Ethyl Acetate (10 volumes).
-
Wash sequentially with 1M HCl (3x) to remove unreacted amine and DIPEA.
-
Wash with saturated NaHCO₃ (3x). Causality Insight: This step is non-negotiable; it hydrolyzes and removes the unreacted HOAt active ester, which otherwise severely contaminates the final peptide.
-
Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol B: Ultrasound-Assisted N-Boc Protection of Ica
Steric hindrance also impedes the protection of the secondary indoline amine. Standard Boc-anhydride conditions often fail or require days of reflux, leading to degradation.
Step-by-Step Methodology:
-
Dissolve (S)-indoline-2-carboxylic acid (or its reduced methanol derivative) in methanol (0.2 M)[5].
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in batches.
-
Apply ultrasound assistance (using a 200W–400W ultrasonic bath) while strictly maintaining the reaction temperature at 20–28 °C using a cooling loop[5]. Causality Insight: The secondary amine of Ica is buried within the concave face of the fused bicyclic system. Standard diffusion-limited reactions fail. Ultrasound provides localized cavitation, supplying the necessary kinetic energy to drive the bulky Boc-anhydride into the hindered reaction pocket without applying destructive bulk heat.
-
React for 40–60 minutes. Monitor by TLC until the ninhydrin-active starting material spot disappears.
-
Concentrate under reduced pressure to yield the N-Boc protected product (Typical yields: >85%)[5].
Part 4: Frequently Asked Questions (FAQs)
Q1: Why am I observing massive amounts of diketopiperazine (DKP) side products during my synthesis? A: (S)-Indoline-2-carboxylic acid has a unique conformational property: when involved in amide bonds, it exhibits a strong preference for the cis amide isomer, especially in polar solvents[1][2]. This cis conformation brings the N-terminal amine and the C-terminal ester/amide into close spatial proximity. Upon N-terminal deprotection (e.g., removing a Boc or Fmoc group), the free amine rapidly attacks the adjacent carbonyl, cyclizing to form a 2,5-diketopiperazine[6]. Troubleshooting: To minimize DKP formation, avoid storing the N-deprotected intermediate. Immediately couple the next amino acid using a highly efficient reagent (like HATU) to trap the free amine before it can cyclize.
Q2: I am trying to synthesize a tripeptide with Ica in the middle, but the second coupling fails completely. Why? A: You are encountering a "match-mismatch" enantiomer discrimination effect combined with extreme steric shielding[7]. Once Ica is coupled to the first amino acid, the resulting dipeptide adopts a rigid, sterically congested conformation. The secondary amine of Ica becomes buried. Troubleshooting: Do not use standard EDC/HOBt for this step. You must use HATU or PyBOP. Furthermore, consider adding a catalytic amount of DMAP, or use microwave-assisted peptide synthesis (MAPS) at 75 °C to provide the necessary thermal energy to overcome the steric barrier.
Q3: Does the choice of solvent really matter for Ica derivatives? A: Yes, significantly. Experimental and computational studies demonstrate that the cis/trans isomerization of Ica derivatives is highly solvent-dependent. Polar solvents (like DMSO or DMF) strongly stabilize the cis conformation due to dipole interactions[1][6]. If your downstream application or coupling relies on a trans geometry, switching to less polar solvents (like Chloroform or DCM) can shift the equilibrium and improve reactivity.
References
1.[1] Title: A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: ACS Publications URL: 1
2.[4] Title: Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry URL: 4
3.[3] Title: Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH) Source: Benchchem URL: 3
4.[5] Title: CN117586170B - Indolinyl acyl derivative and synthetic method of isoquinoline formyl derivative Source: Google Patents URL: 5
5.[2] Title: On the Reactivity of (S)-Indoline-2-Carboxylic Acid Source: PubMed URL:2
6.[6] Title: (PDF) On the Reactivity of (S)-Indoline-2-Carboxylic Acid Source: ResearchGate URL: 6
7.[7] Title: Computed Relative Free Energies of the Four Conformers of Ac-(2S)-Ind-OMe Source: ResearchGate URL: 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN117586170B - Indolinyl acyl derivative and synthetic method of isoquinoline formyl derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Diketopiperazine (DKP) Formation with Boc-Inp-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the side reaction of diketopiperazine (DKP) formation when using N-Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) in peptide synthesis. As a conformationally constrained proline analog, Boc-Inp-OH is a valuable building block for introducing structural rigidity into peptides. However, its secondary amine nature makes it susceptible to this common side reaction, which can lead to truncated sequences and significantly lower yields.[1] This guide is designed to help you understand, diagnose, and mitigate DKP formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem with Boc-Inp-OH?
A1: Diketopiperazine formation is an intramolecular cyclization reaction that occurs between the first two amino acid residues of a peptide chain during solid-phase peptide synthesis (SPPS). This results in the cleavage of the dipeptide from the resin as a stable six-membered cyclic dipeptide, leading to a truncated peptide and reduced yield of the desired full-length product.[2][3] Boc-Inp-OH, being a secondary amino acid, is particularly prone to this side reaction, similar to proline.[1][3] The cyclization is often initiated after the deprotection of the N-terminal protecting group of the second amino acid in the sequence.[2]
Q2: When is DKP formation most likely to occur during my synthesis?
A2: DKP formation is most prevalent at the dipeptide stage, specifically after the coupling of the second amino acid (in this case, potentially Boc-Inp-OH or the amino acid coupled to it) and the subsequent removal of its N-terminal protecting group.[4][5] The free N-terminal amine of the second residue can then attack the ester linkage of the first residue to the resin, leading to cyclization and cleavage from the solid support.[2]
Q3: How can I detect if DKP formation is happening in my synthesis?
A3: The most reliable method for detecting DKP formation is Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude peptide product.[6] You should look for a major impurity with a mass corresponding to the desired peptide minus the initial dipeptide. Additionally, if you perform a test cleavage after coupling the first two amino acids, you may observe an early eluting peak in the HPLC chromatogram corresponding to the DKP product.[2] A false negative result from a Kaiser or Ninhydrin test after deprotection can also indicate DKP formation, as there will be no free primary amine on the resin if the dipeptide has cyclized and cleaved off.[2]
Q4: Can I reverse DKP formation once it has occurred?
A4: No, DKP formation is an irreversible side reaction under standard SPPS conditions.[2] Once the cyclic dipeptide is formed and cleaved from the resin, it cannot be re-attached or linearized to continue the synthesis. Therefore, prevention is the most critical strategy.
Troubleshooting Guide
This section addresses specific issues you might encounter related to DKP formation with Boc-Inp-OH and provides actionable solutions.
Issue 1: Significantly low yield of the full-length peptide.
-
Probable Cause: Extensive DKP formation at the dipeptide stage has led to the loss of a substantial portion of the peptide chains from the resin. This is especially likely if Boc-Inp-OH is one of the first two C-terminal residues.
-
Solution Workflow:
Caption: Troubleshooting workflow for low peptide yield due to DKP formation.
Recommended Prevention Strategies:
-
Use a Sterically Hindered Resin: The most effective way to prevent DKP formation is to use a resin that provides steric hindrance around the ester linkage, making it less accessible to the N-terminal amine. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended over Wang or Merrifield resins for sequences prone to DKP formation.[2][4]
-
Couple a Pre-formed Dipeptide: Synthesize the dipeptide containing Boc-Inp-OH in solution phase first, and then couple it to the resin. This completely bypasses the susceptible dipeptidyl-resin intermediate on the solid support.[3][7]
-
Optimize Coupling and Deprotection Conditions:
-
Coupling: Use a highly efficient coupling reagent like HATU or HCTU to ensure rapid amide bond formation, minimizing the time the free amine of the first amino acid is exposed.[1] Double coupling of the second amino acid can also be beneficial.
-
Deprotection (for Fmoc-SPPS): If using an Fmoc-based strategy for the rest of the peptide, consider using a milder deprotection cocktail for the second amino acid. For example, a solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[4][8][9]
-
Deprotection (for Boc-SPPS): In Boc-based synthesis, DKP formation can be suppressed by using in situ neutralization protocols.[5]
-
-
Issue 2: A major, early-eluting peak is observed in the crude HPLC.
-
Probable Cause: This early-eluting peak is likely the diketopiperazine byproduct, which is typically less retained on a reverse-phase HPLC column than the full-length peptide.
-
Solution:
-
Confirm Identity: Collect the fraction corresponding to the early-eluting peak and confirm its mass by MS to match the expected mass of the cyclic dipeptide.
-
Implement Prevention: If the identity is confirmed as the DKP, resynthesize the peptide using one or more of the prevention strategies outlined in Issue 1.
-
Experimental Protocols
Protocol 1: Boc-Inp-OH Coupling using HATU
This protocol describes the incorporation of Boc-Inp-OH onto a resin-bound peptide chain with a free N-terminal amine, using HATU as the coupling reagent to maximize efficiency and minimize side reactions.[1]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Inp-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Activation Solution Preparation: In a separate vial, dissolve Boc-Inp-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.
-
Pre-activation: Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Coupling: Add the pre-activated solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: DKP Suppression using 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol outlines the attachment of the first amino acid to 2-CTC resin, which provides steric hindrance to suppress DKP formation.
Materials:
-
2-Chlorotrityl chloride resin
-
First Boc-protected amino acid (e.g., Boc-Ala-OH)
-
DIPEA
-
DCM
-
Methanol (for capping)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel. Drain the DCM.
-
Amino Acid Attachment:
-
Dissolve the first Boc-protected amino acid (1.5 equivalents relative to resin loading) in DCM.
-
Add DIPEA (3 equivalents) to the amino acid solution.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Data Summary
The choice of deprotection conditions can significantly impact the extent of DKP formation, especially with susceptible sequences.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
Data adapted from a study on a DKP-prone sequence.[9]
Mechanistic Overview
The formation of diketopiperazine is a base-catalyzed intramolecular reaction. The mechanism is illustrated below.
Caption: Mechanism of diketopiperazine (DKP) formation.
By understanding the mechanism and the factors that promote this side reaction, you can make informed decisions during the planning and execution of your peptide synthesis, ultimately leading to higher yields and purer products when working with challenging residues like Boc-Inp-OH.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar. Available at: [Link]
-
Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis - J-Stage. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. Available at: [Link]
-
Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Is my peptide forming diketopiperazine in solution? - ResearchGate. Available at: [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - RSC Publishing. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting NMR Spectra of N-Boc Protected Cyclic Amino Acids
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, one of the most frequent, panic-inducing questions I receive from synthetic chemists and drug development professionals involves unexpected spectral data during the characterization of protected cyclic amines.
This guide provides a definitive, mechanistic approach to diagnosing and resolving split NMR peaks in N-Boc-indoline-2-carboxylic acid and related structural analogs.
FAQ: The Phenomenon of "Extra" Peaks
Q: I synthesized N-Boc-indoline-2-carboxylic acid, and my
A: In the vast majority of cases, your sample is perfectly pure. The "split" or doubled peaks you are observing are a classic manifestation of rotamers (conformational isomers) .
The Mechanistic Causality
To understand why this happens, we must look at the electronic structure of the N-Boc (tert-butyloxycarbonyl) group. The N-Boc group forms a carbamate with the indoline nitrogen. The lone pair of electrons on the indoline nitrogen is delocalized into the
Because the indoline ring and the adjacent carboxylic acid at the C2 position create a highly sterically hindered environment, the molecule settles into two distinct, low-energy conformational minima: the cis (syn) and trans (anti) rotamers.
At room temperature (298 K), the thermal energy of the system is insufficient to overcome the rotational energy barrier (
Diagnostic Workflows: Proving Rotamers vs. Impurities
To ensure scientific integrity, we cannot simply assume extra peaks are rotamers; we must prove it. The following protocols are designed as self-validating systems to definitively distinguish conformational exchange from actual chemical impurities or diastereomers .
Protocol 1: Variable Temperature (VT) NMR (The Gold Standard)
Causality: By increasing the thermal energy of the system, we accelerate the rotation around the C–N bond. Once the exchange rate exceeds the NMR timescale, the spectrometer records a time-averaged environment, causing the split peaks to coalesce into a single, sharp set of peaks.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve ~15 mg of N-Boc-indoline-2-carboxylic acid in 0.6 mL of a high-boiling deuterated solvent, such as DMSO-
(b.p. 189 °C). Expert Insight: Do not use CDCl (b.p. 61 °C), as it will boil before reaching the coalescence temperature ( ) of sterically hindered N-Boc groups. -
Baseline Acquisition: Acquire a standard 1D
H NMR spectrum at 298 K (25 °C). -
Incremental Heating: Increase the probe temperature in 10 °C to 15 °C increments (e.g., 25 °C
50 °C 70 °C 90 °C 110 °C). -
Thermal Equilibration: Wait 5–10 minutes at each new temperature before acquiring the spectrum. This ensures thermal homogeneity across the sample tube and prevents convection artifacts that distort peak shape.
-
Observation: Track the Boc tert-butyl signals (typically around
1.35 and 1.45 ppm). Note the temperature where the two peaks broaden and merge into a single peak ( ). -
Self-Validation (Cool-Down Verification): This is the most critical step. Return the probe to 298 K and re-acquire the spectrum. The peaks must return to their original split state. If they remain a single peak, your compound underwent thermal degradation (e.g., thermal deprotection of the Boc group), and the high-temperature data is invalid.
Protocol 2: 2D EXSY (Exchange Spectroscopy) NMR
Causality: If your compound is thermally labile and cannot survive VT-NMR, 2D EXSY allows you to observe chemical exchange at room temperature. By applying a specific mixing time (
Step-by-Step Methodology:
-
Sample Prep: Dissolve the sample in standard CDCl
at 298 K. -
Experiment Selection: Set up a 2D NOESY/EXSY pulse sequence.
-
Parameter Optimization: Set the mixing time (
) to 300–500 ms. Expert Insight: The mixing time must be carefully tuned to the inverse of the exchange rate to allow sufficient magnetization transfer without losing the signal entirely to relaxation. -
Self-Validation (Phase Analysis): Examine the cross-peaks connecting the split signals. If the cross-peaks possess the same phase (same color in contour plots) as the diagonal peaks, chemical exchange (rotamers) is confirmed. If they are opposite phase, it indicates a spatial NOE interaction, meaning the peaks belong to non-exchanging diastereomers.
Quantitative Data Summary
The table below summarizes the expected
| Analytical Observation | 298 K (Room Temp) | 373 K (Elevated Temp) | Post-Cooling (298 K) | Diagnostic Conclusion |
| Boc tert-butyl signal | Two singlets (~1.35, 1.45 ppm) | One sharp singlet (~1.40 ppm) | Two singlets (~1.35, 1.45 ppm) | Reversible rotameric exchange |
| Indoline C2-H signal | Two distinct multiplets | One averaged multiplet | Two distinct multiplets | Reversible rotameric exchange |
| Baseline Quality | Sharp, well-resolved peaks | Broadening near | Sharp, well-resolved peaks | Confirms intermediate exchange rate at |
| Total Integration | Matches expected proton count | Matches expected proton count | Matches expected proton count | Confirms no thermal degradation |
Troubleshooting Workflow Visualization
Follow this logical decision tree to rapidly diagnose split peaks in your NMR data.
Workflow for distinguishing N-Boc rotamers from diastereomers or impurities using NMR techniques.
References
-
Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues Source: ACS Omega URL: [Link]
-
Title: Rotamers or Diastereomers? An Overlooked NMR Solution Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Solubilizing Boc-Indoline-2-Carboxylic Acid
Product: Boc-Indoline-2-Carboxylic Acid (Boc-Ind-OH / Boc-Inp-OH) Application: Peptide Synthesis, Medicinal Chemistry Intermediates Solvent Focus: N,N-Dimethylformamide (DMF)[1][2]
Executive Summary
Boc-indoline-2-carboxylic acid is a conformationally constrained, bicyclic proline mimetic.[1] Unlike standard aliphatic amino acids (e.g., Boc-Ala-OH), its rigid indoline core promotes strong intermolecular
The Solution in Brief: The most effective solubilization strategy is chemical ionization (adding a tertiary base) rather than physical forcing (heat).
Module 1: The Standard Dissolution Protocol (Recommended)
Use this protocol for standard peptide coupling reactions where a base (DIPEA/NMM) is compatible.
The Mechanism: The carboxylic acid moiety (
Step-by-Step Workflow
-
Calculate: Determine the required amount of Boc-Ind-OH and the final volume of DMF.
-
Weigh: Dispense the solid into a dry glass vial.
-
Solvent Addition: Add 75% of the calculated DMF volume.
-
Observation: The solution may appear cloudy or contain floating particulates. Do not sonicate yet.
-
-
Base Addition (The Key Step): Add 1.0 – 1.5 equivalents of Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) relative to the amino acid.
-
Example: If using 1.0 mmol Boc-Ind-OH, add 1.0 mmol DIPEA.
-
-
Vortex: Vortex for 30–60 seconds. The solution should clarify rapidly.
-
Final Dilution: Add the remaining DMF to reach the target concentration.
| Parameter | Specification | Note |
| Target Conc. | 0.1 M – 0.4 M | >0.5 M may require NMP (see Module 3). |
| Base Equiv. | 1.0 – 1.5 eq | Essential for breaking H-bond dimers. |
| Temp. | 20°C – 25°C | Heat is rarely needed if base is used. |
Module 2: The "Base-Free" Protocol (Physical Solubilization)
Use this protocol only if your application strictly forbids the presence of a base (e.g., pre-activation with carbodiimides like DIC where base might cause racemization).
Risk Warning: Excessive heat can degrade the Boc protecting group or oxidize the indoline ring.
-
Co-Solvent Trick: Dissolve the Boc-Ind-OH in a minimal amount of Dichloromethane (DCM) first.
-
Ratio: 1 part DCM to dissolve, then dilute with 9 parts DMF.
-
Why: DCM is a better solvent for the hydrophobic indoline core.
-
-
Mild Heating: If DCM is not an option, heat the DMF suspension to 40°C (Max 45°C) in a water bath.
-
Do not use a heat gun: Localized hotspots can cause Boc thermolysis.
-
-
Sonication: Sonicate in 30-second bursts. Ensure the water in the sonicator bath does not heat up beyond 40°C.
Module 3: Troubleshooting & Advanced Solvent Engineering
Visual Troubleshooting Guide
Figure 1: Decision tree for troubleshooting solubility issues with Boc-Indoline-2-carboxylic acid.
Frequently Asked Questions (FAQ)
Q1: The solution turned yellow/brown after dissolving. Is it ruined? A: Likely, yes. The indoline ring is sensitive to oxidation, converting it to an indole (aromatic) structure. This is often caused by using "old" DMF containing peroxides or amines.
-
Fix: Always use fresh, high-grade DMF (amine-free, low water). If the color change is subtle (pale yellow), check purity via LC-MS before discarding.
Q2: Can I use DMSO instead of DMF? A: Yes, DMSO is a more powerful solvent, but it is difficult to remove after synthesis and can act as an oxidant.
-
Recommendation: Use N-Methylpyrrolidone (NMP) instead. NMP has better solubilizing power than DMF for hydrophobic residues and is chemically similar (polar aprotic).
Q3: I am using HATU/HBTU coupling. When do I add the base? A: Add the base to the amino acid solution to dissolve it before adding the coupling reagent.
-
Order of Addition: (Boc-Ind-OH + DMF + DIPEA)
(Clear Solution) Add HATU Add to Resin/Amine. -
Reason: HATU requires a basic environment to function; pre-solubilizing the acid with the base kills two birds with one stone.
Q4: My starting material is a DCHA salt, not the free acid. How do I dissolve it? A: DCHA salts are notoriously slow to dissolve in DMF.
-
Protocol: You must convert it to the free acid first.[2] Suspend in EtOAc, wash with 1N KHSO
(aq), dry the organic layer, and evaporate. The resulting free acid will dissolve much easier in DMF.
References
-
BenchChem. (2025).[1][3] Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. ResearchGate. Retrieved from
-
PubChem. (2025).[4] Indoline-2-carboxylic acid, N-BOC protected (Compound Summary). National Library of Medicine. Retrieved from
-
Biotage. (2023).[5] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from
Sources
Stability of N-Boc group on indoline scaffold under acidic conditions
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs)
As a Senior Application Scientist, I frequently see researchers treat N-Boc protected indolines as if they were standard aliphatic carbamates. This assumption inevitably leads to degraded yields, mysterious +56 Da mass adducts, and failed orthogonal deprotections.
Indoline is an arylamine; its nitrogen lone pair is delocalized into the fused benzene ring. This electronic configuration fundamentally alters the stability of the tert-butyloxycarbonyl (N-Boc) protecting group. The ground-state resonance stabilization of the carbamate is reduced, making the C–O bond significantly more prone to heterolytic cleavage. The following guide provides field-proven, self-validating protocols to master this scaffold.
Core Troubleshooting & FAQs
Q1: My N-Boc indoline is degrading during routine silica gel chromatography. Why is this happening?
-
The Causality: Standard silica gel is slightly acidic. Because the indoline nitrogen is a relatively weak base (pKa ~5) compared to aliphatic amines (pKa ~10), it functions as a superior leaving group. The reduced resonance stabilization of the N-Boc group on an arylamine lowers the activation energy required for the rate-determining loss of the tert-butyl cation 1.
-
The Solution: Pre-treat your silica gel column with 1–2% Triethylamine (TEA) in your mobile phase to neutralize acidic silanol groups, or switch entirely to neutral alumina.
Q2: After standard TFA/DCM deprotection, my LC-MS shows a major byproduct with a +56 Da mass shift. What is this and how do I prevent it?
-
The Causality: The +56 Da mass strictly corresponds to a tert-butyl group. Acidic cleavage of the N-Boc group generates a highly electrophilic tert-butyl cation. The indoline scaffold features an electron-rich aromatic ring that is highly susceptible to Electrophilic Aromatic Substitution (Friedel-Crafts alkylation), typically at the C5 or C7 positions. Without intervention, the cation alkylates your scaffold instead of dissipating 2.
-
The Solution: You must implement a scavenger system. Using a cocktail containing Triisopropylsilane (TIPS) provides a bulky hydride donor that rapidly reduces the tert-butyl cation to isobutane gas before it can attack the indoline ring.
Q3: How can I selectively remove an N-Boc group from an indoline while preserving an aliphatic N-Boc group on the exact same molecule?
-
The Causality: Standard acidic conditions (like TFA or HCl) will indiscriminately cleave both groups. However, because the arylamine N-Boc is electronically destabilized, it can be cleaved under thermal conditions without any acid catalyst—an activation threshold that aliphatic N-Boc groups cannot cross [[1]]().
-
The Solution: Utilize continuous flow or sealed-tube thermal deprotection in 2,2,2-Trifluoroethanol (TFE) at 150 °C. The indoline N-Boc will cleave quantitatively (>98%), leaving the aliphatic N-Boc completely intact.
Quantitative Data: Reactivity Profiling
Understanding the relative stability of your protecting groups is critical for designing orthogonal synthetic routes.
| Scaffold Type | Conjugate Acid pKa | Acid Lability (TFA/DCM at RT) | Thermal Lability (TFE, 150°C) | Ring Alkylation Risk (+56 Da) |
| Aliphatic Amine (e.g., Piperidine) | ~ 10.5 | Moderate (1–2 hours) | Stable (27–50% cleavage) | None |
| Indoline (Saturated Arylamine) | ~ 5.0 | High (< 30 mins) | Highly Labile (>98% cleavage) | High (C5 / C7 positions) |
| Indole (Aromatic Heterocycle) | ~ -3.6 | Very High (Ring is sensitive) | Highly Labile (>98% cleavage) | Very High (C2 / C3 positions) |
Validated Experimental Protocols
Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checks.
Protocol A: Scavenger-Assisted Acidic Deprotection (Suppression of Alkylation)
Designed to quantitatively remove the N-Boc group from indolines while preventing Friedel-Crafts t-butylation 3.
-
Preparation: Dissolve the N-Boc indoline (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Validation Check: Ensure complete dissolution. Particulates can trap the starting material and prevent scavenger access, leading to localized alkylation.
-
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq) and Deionized Water (2.0 eq) to the solution.
-
Causality: TIPS acts as a hydride donor to reduce the tert-butyl cation. Water acts as a secondary nucleophilic trap to form tert-butanol.
-
-
Acid Addition: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a final ratio of 90:5:5 (v/v/v) TFA/TIPS/H2O.
-
Causality: Low temperature minimizes the kinetic rate of Friedel-Crafts alkylation relative to the highly favorable hydride transfer from TIPS.
-
-
Monitoring & Validation: Stir for 30 minutes, allowing the reaction to slowly warm to room temperature.
-
Validation Check: Analyze via LC-MS. Look for the disappearance of the
peak and the appearance of the deprotected mass. Crucially, scan for . If this +56 Da peak is observed, your scavenger load is insufficient; increase TIPS concentration in subsequent runs.
-
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.
Protocol B: Selective Thermal Deprotection (Orthogonal Cleavage)
Designed to selectively cleave N-Boc indolines in the presence of aliphatic N-Boc amines 1.
-
Solvent Selection: Dissolve the dual-protected substrate in 2,2,2-Trifluoroethanol (TFE) (0.05 M).
-
Causality: TFE is a highly polar, slightly acidic fluorinated solvent that stabilizes the transition state of thermal cleavage without requiring an external protic acid catalyst.
-
-
Heating: Seal the reaction in a microwave vial or continuous flow reactor. Heat to 150 °C for 60 minutes.
-
Causality: 150 °C provides the exact thermal energy required to cross the activation barrier for arylamine N-Boc cleavage, but is insufficient to cleave aliphatic N-Boc groups.
-
-
Isolation: Cool to room temperature and concentrate under reduced pressure.
-
Validation Check: Verify via
H NMR. The aliphatic N-Boc should remain completely intact (confirm via integration of the 9H singlet at ~1.4 ppm), while the indoline N-Boc 9H singlet should be entirely absent.
-
Mechanistic Visualization
The following diagram maps the divergent pathways of the tert-butyl cation during acidic deprotection, illustrating exactly why scavengers are mandatory for indoline scaffolds.
Fig 1: Mechanism of N-Boc indoline acidic cleavage and TIPS-mediated scavenging of t-butyl cations.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. 11
-
Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Benchchem. 22
-
Total synthesis of asperdinones B, C, D, E and terezine D. NIH / PMC. 33
Sources
Technical Support Center: Indoline-2-Carboxylic Acid (I2CA) Stereochemical Integrity
Case ID: I2CA-CHIRAL-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Minimizing C2 Epimerization During Synthesis and Coupling
Executive Summary
Indoline-2-carboxylic acid (I2CA) is a critical bicyclic proline analogue, most notably serving as the key chiral intermediate for ACE inhibitors like Perindopril . Unlike standard amino acids, I2CA possesses a unique tension at the C2 position. The
The Core Problem: The primary failure mode is direct enolization under basic conditions. Unlike primary amino acids, I2CA (a secondary amine) cannot form a standard 5(4H)-oxazolone. Instead, base-mediated abstraction of the C2 proton leads to a planar enolate intermediate, destroying stereochemical information.
This guide provides a self-validating workflow to minimize this risk, focusing on reagent selection (T3P®), solvent effects, and base management.
Mechanism of Failure
To solve the problem, we must visualize the enemy. The diagram below illustrates the specific pathway of epimerization for
Figure 1: Mechanism of base-catalyzed epimerization via direct enolization.[1] Note that polar solvents stabilize the charged enolate intermediate, accelerating the reaction.
Troubleshooting & Optimization (FAQ)
Q1: Which coupling reagent offers the highest chiral retention for I2CA?
Recommendation: T3P (Propylphosphonic anhydride) .
-
Why: T3P acts as a kinetic trap. It activates the carboxyl group rapidly but releases the byproduct (a water-soluble phosphonate) without requiring the high concentrations of strong base often needed for uronium salts (HATU/HBTU).
-
Evidence: Comparative studies in Perindopril synthesis intermediates show T3P yields <0.5% epimerization compared to 2-5% with DCC/HOBt or HATU under non-optimized conditions.
Q2: I am seeing epimerization even with T3P. What is the culprit?
Diagnosis: Check your Base and Temperature .
-
The Fix: Switch from Triethylamine (TEA) or DIPEA to Sym-Collidine (2,4,6-trimethylpyridine) or Pyridine .
-
Reasoning: Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5). It is sufficient to drive the T3P coupling but insufficient to rapidly deprotonate the C2
-carbon of the indoline ring. -
Protocol Adjustment: Perform the activation and coupling at -10°C to 0°C , never at room temperature during the addition phase.
Q3: Can I use DMF as a solvent?
Critical Warning: Avoid DMF if possible.
-
Data: Polar aprotic solvents like DMF and DMSO solvate cations effectively, leaving the basic anion "naked" and more reactive. This significantly increases the rate of proton abstraction (enolization).
-
Alternative: Use Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents destabilize the ionic transition state required for epimerization.
Q4: Does the N-protecting group matter?
Insight: Yes.
-
Carbamates (Boc, Cbz): Preferred. They offer less electron-withdrawing power than acyl groups, slightly reducing the acidity of the C2 proton.
-
Amides (Acetyl, Benzoyl): Higher risk. The carbonyl directly attached to the nitrogen increases the inductive pull, making the C2 proton more acidic and prone to removal.
Comparative Data: Coupling Reagents
The following table summarizes expected epimerization rates based on internal application data and literature values for hindered secondary amino acids.
| Reagent System | Base | Solvent | Risk Level | Est.[2] Epimerization | Notes |
| T3P (50% in EtOAc) | Pyridine/Collidine | EtOAc | Low | < 0.1% | Gold Standard. Fast, clean workup. |
| DIC / Oxyma Pure | DIPEA (0.1 eq) | DMF | Medium | 0.5 - 1.5% | Good alternative for solid phase. |
| HATU | DIPEA (2.0 eq) | DMF | High | 2.0 - 5.0% | Over-activation risks enolization. |
| DCC / HOBt | TEA | DCM | Medium | 1.0 - 3.0% | Slow kinetics allow time for side reactions. |
| Mukaiyama Reagent | TEA | DCM | High | Variable | Poor reactivity with I2CA; prone to diketopiperazine.[3] |
Master Protocol: Low-Epimerization Coupling
This protocol is designed for the coupling of (S)-N-Boc-Indoline-2-carboxylic acid with an amine partner.
Materials
-
(S)-N-Boc-I2CA (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Sym-Collidine (2.5 - 3.0 equiv)
-
Solvent: Anhydrous Ethyl Acetate or DCM (Concentration ~0.1 M)
Step-by-Step Workflow
-
Preparation: Charge the reaction vessel with (S)-N-Boc-I2CA and the Amine Partner.
-
Solvation: Add anhydrous Ethyl Acetate. Stir to dissolve.
-
Thermal Control: Cool the mixture to -10°C using an ice/salt bath or cryostat. Crucial: Allow internal temperature to equilibrate.
-
Base Addition: Add Sym-Collidine dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add T3P solution dropwise over 10-15 minutes, maintaining internal temperature < -5°C.
-
Reaction: Stir at -5°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.
-
Quench: Quench with water/brine.
-
Workup: Wash organic layer with 0.5M HCl (cold), sat. NaHCO3, and brine. Dry over Na2SO4.[2]
Validation (Analytical)
Do not assume success. Validate enantiomeric excess (ee) using Chiral HPLC.
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane : IPA (e.g., 90:10) with 0.1% TFA.
-
Detection: UV at 254 nm or 280 nm.
Decision Logic for Experimental Design
Use this flow to select the correct conditions for your specific substrate constraints.
Figure 2: Decision matrix for optimizing reaction conditions to preserve chiral integrity.
References
-
Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved from [Link]
-
Cordella, F., et al. (2024).[3] On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality. Retrieved from [Link]
-
Imperial College London. (2024). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
Advanced Characterization Guide: 1H NMR Dynamics of 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate
Executive Summary
1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate (commonly referred to as N-Boc-indoline-2-carboxylic acid or its ester) represents a critical scaffold in the synthesis of peptide mimetics and conformationally restricted amino acids. However, its analysis presents a notorious challenge: Rotameric Broadening .
Unlike planar indole derivatives, the N-Boc-indoline system exhibits restricted rotation around the N-C(O) carbamate bond. At room temperature, this results in a spectrum that appears "impure," displaying split peaks, broad humps, and non-integer integration values. This guide compares the spectral performance of this compound under standard conditions versus optimized high-temperature protocols, proving that "messy" spectra are often a feature of the molecule's dynamics, not its purity.
Part 1: Comparative Analysis of Spectral Performance
This section objectively compares the NMR "performance" (resolution and interpretability) of the N-Boc derivative against its unprotected precursor and the planar indole analog.
Table 1: Structural & Spectral Performance Comparison
| Feature | Product: N-Boc-Indoline-2-Carboxylate | Alternative 1: Unprotected Indoline-2-Carboxylate | Alternative 2: Indole-2-Carboxylate |
| Structure Type | Non-planar, N-Protected (Carbamate) | Non-planar, Secondary Amine | Planar, Aromatic System |
| 1H NMR @ 25°C | Complex/Split Peaks. Existence of cis and trans rotamers (approx 60:40 to 70:30 ratio). | Sharp, Single Set. Rapid inversion/exchange or single conformer. | Sharp, Single Set. No rotamerism possible. |
| Key Challenge | Integration errors due to peak overlap; "Ghost" peaks often mistaken for impurities. | Solubility in non-polar solvents (often requires DMSO/MeOH). | None (Standard aromatic analysis). |
| Resolution Strategy | Variable Temperature (VT) NMR (>60°C) or Solvent Switch (DMSO-d6). | Acidification (TFA-d) to protonate amine if broadening occurs. | Standard acquisition.[1][2] |
The Rotameric "Trap"
The N-Boc group creates significant steric bulk. In the indoline 5-membered ring, the N-C(O) bond has partial double-bond character. The tert-butyl group can orient either cis or trans to the C2-carboxylate.
-
Rotamer A (Major): Sterically favored.
-
Rotamer B (Minor): Sterically crowded.
-
Result: Two distinct sets of signals are visible in CDCl₃ at 298 K.
Part 2: Deep Dive 1H NMR Analysis
Chemical Shift Assignment (CDCl₃, 298 K)
Note: Values are approximate and shift depending on concentration and ester type (Methyl/Ethyl).
| Position | Proton Type | Shift (ppm) - Rotamer A | Shift (ppm) - Rotamer B | Multiplicity | Interpretation |
| N-Boc | t-Butyl CH₃ | ~1.45 | ~1.60 | Singlet (Broad) | Distinct environments for the t-butyl group. |
| C2-H | Methine | ~4.90 | ~5.15 | dd / Broad | Proximity to the carbamate makes this highly sensitive to rotation. |
| C3-H | Methylene | 3.00 – 3.40 | 3.50 – 3.70 | Multiplet | ABX system; diastereotopic protons split further by rotamers. |
| C7-H | Aromatic | ~7.80 | ~7.20 | Doublet | Diagnostic Peak. The C7 proton is shielded/deshielded by the carbonyl anisotropy. |
| Ar-H | Aromatic | 6.90 – 7.30 | 6.90 – 7.30 | Multiplet | Overlapping aromatic region. |
Visualizing the Rotameric Equilibrium
The following diagram illustrates the dynamic equilibrium causing the spectral complexity.
Figure 1: Mechanistic origin of signal splitting and the effect of thermal energy on spectral resolution.
Part 3: Experimental Protocol for Structural Validation
To confirm that the "impurities" are indeed rotamers and not synthetic byproducts, follow this self-validating Variable Temperature (VT) protocol.
Protocol: VT-NMR Coalescence Experiment
Objective: Demonstrate peak coalescence to prove chemical purity.
-
Sample Preparation:
-
Dissolve ~10 mg of 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate in 0.6 mL of DMSO-d6 .
-
Why DMSO? CDCl₃ boils at 61°C, which is often below the coalescence temperature of N-Boc carbamates. DMSO allows heating up to 100°C safely.
-
-
Baseline Scan (298 K / 25°C):
-
Acquire a standard 1H spectrum.
-
Expectation: Observe split peaks, particularly for the t-butyl singlet and the C7 aromatic proton.
-
-
Stepwise Heating:
-
Data Analysis:
-
Overlay the four spectra.
-
Validation Criteria: As temperature rises, the two distinct peaks should broaden and merge (coalesce) into a single, sharp average peak. If the peaks remain distinct and sharp at 100°C, they are impurities, not rotamers.
-
Workflow Diagram
Figure 2: Decision tree for distinguishing rotamers from impurities using VT-NMR.
References
-
Macmillan Group (Princeton University). Supplementary Information: Synthesis and Characterization of N-Boc-indoline-2-carboxylic acid methyl ester. Nature.[4] Available at: [Link] (Accessed via Supplementary Data S1).
-
National Institute of Standards and Technology (NIST). 1H-Indole-2-carboxylic acid, 1-methyl- Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Indoline-2-carboxylic acid, N-BOC protected (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to Conformational Control in Peptides: Boc-Inp-OH vs. Boc-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide and peptidomimetic drug design, the ability to precisely control molecular conformation is paramount to achieving desired therapeutic outcomes. The introduction of conformational constraints into a peptide backbone can profoundly influence its secondary structure, proteolytic stability, and receptor binding affinity. Among the arsenal of tools available to the peptide chemist, non-proteinogenic amino acids with cyclic structures play a pivotal role. This guide provides an in-depth, objective comparison of two such powerful building blocks: N-Boc-L-isonipecotic acid (Boc-Inp-OH) and N-Boc-L-proline (Boc-Pro-OH).
While both molecules are instrumental in restricting peptide flexibility, their subtle yet significant structural differences—a six-membered piperidine ring versus a five-membered pyrrolidine ring—lead to distinct conformational preferences and, consequently, different impacts on the overall properties of a peptide. This guide, grounded in experimental data and established scientific principles, will explore these differences to empower researchers in making informed decisions for rational peptide design.
At a Glance: Key Physicochemical and Structural Differences
A foundational understanding of the intrinsic properties of Boc-Inp-OH and Boc-Pro-OH is crucial before delving into their effects on peptide conformation.
| Property | Boc-Inp-OH | Boc-Pro-OH |
| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | N-Boc-L-proline |
| CAS Number | 84358-13-4 | 15761-39-4 |
| Molecular Formula | C₁₁H₁₉NO₄ | C₁₀H₁₇NO₄ |
| Molecular Weight | 229.27 g/mol | 215.25 g/mol |
| Ring Structure | Six-membered piperidine ring | Five-membered pyrrolidine ring |
| Appearance | White to off-white solid | Solid |
The Conformational Imperative: A Deeper Dive into Structural Effects
The primary rationale for incorporating either Boc-Inp-OH or Boc-Pro-OH into a peptide sequence is to reduce the conformational entropy of the molecule in its unbound state. This pre-organization can lead to a lower energetic penalty upon binding to a biological target, potentially increasing affinity and specificity. However, the nature of the constraint differs significantly between the two.
Proline: The Archetypal Turn Inducer
Proline's five-membered pyrrolidine ring is renowned for its ability to induce β-turns in peptide chains.[1][2] This is due to the restriction it places on the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -75°.[3] A unique feature of the Xaa-Pro peptide bond is its relatively low energy barrier between the cis and trans conformations, with the cis form being significantly more accessible than in peptide bonds involving other amino acids.[4][5] This cis-trans isomerization can be a critical, and sometimes rate-limiting, step in protein folding and can influence receptor recognition.[6][7]
Isonipecotic Acid: A More Flexible Constraint?
The six-membered piperidine ring of isonipecotic acid also imparts significant conformational rigidity. However, compared to proline's pyrrolidine ring, the piperidine ring is generally considered to be more flexible.[8] This increased flexibility, while still constraining the peptide backbone, may allow for a different range of accessible conformations. Computational studies comparing proline and its six-membered ring analog, pipecolic acid, suggest that the larger ring size of pipecolic acid leads to increased flexibility and can alter the energetics of peptide fragmentation in mass spectrometry, hinting at underlying conformational differences.[8][9] This suggests that substituting proline with isonipecotic acid could be a valuable strategy to fine-tune the conformational landscape of a peptide.
Caption: Conformational influences of Boc-Pro-OH vs. Boc-Inp-OH.
Experimental Evidence: A Comparative Analysis
Direct, head-to-head comparative studies of peptides containing isonipecotic acid versus proline are not abundant in the literature. However, by examining studies on proline analogs and piperidine-containing peptides, we can construct a compelling comparative narrative.
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[10] Peptides containing proline often exhibit CD spectra characteristic of β-turn or polyproline II (PPII) helical structures.[11]
-
Proline-induced β-turns typically show a negative minimum near 205 nm and a positive maximum near 220 nm.[10]
-
Isonipecotic Acid's Influence: While specific CD data for a direct Inp-for-Pro substitution is scarce, the increased flexibility of the six-membered ring may lead to a less pronounced or altered β-turn signature compared to proline. It is plausible that Inp could favor different types of turns or a more disordered conformation, which would be reflected in the CD spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution View
NMR spectroscopy provides detailed, atomic-level information about peptide conformation, including dihedral angles and the presence of cis-trans isomers.[12][13] For proline-containing peptides, the presence of both cis and trans isomers results in two distinct sets of NMR signals for the residues adjacent to the proline.[6] The ratio of these signal sets can be used to quantify the cis/trans isomer population.
A comparative NMR study of analogous peptides containing Inp and Pro would be highly informative. It is hypothesized that the different steric environments of the five- and six-membered rings would lead to different cis/trans isomer ratios and potentially different nuclear Overhauser effect (NOE) patterns, indicating distinct through-space proximities of protons and thus different three-dimensional structures.
Impact on Biological Properties: Stability and Receptor Binding
The conformational constraints imposed by Boc-Inp-OH and Boc-Pro-OH have significant downstream consequences for a peptide's therapeutic potential.
Proteolytic Stability: Resisting Degradation
A major hurdle in peptide drug development is their rapid degradation by proteases in the body. The incorporation of non-proteinogenic amino acids is a well-established strategy to enhance proteolytic stability.[7]
-
Proline's Protective Effect: The rigid structure of proline can hinder the ability of proteases to bind and cleave the peptide backbone.
-
Isonipecotic Acid for Enhanced Stability: The six-membered ring of isonipecotic acid is also expected to confer significant resistance to proteolysis. In one study, the substitution of proline with pipecolic acid (a close analog of isonipecotic acid) in a peptide substrate for HIV proteinase converted it into a potent inhibitor, demonstrating a dramatic effect on enzymatic processing.[12] This suggests that Inp-containing peptides may exhibit enhanced stability profiles compared to their Pro-containing counterparts.
Receptor Binding Affinity: Tailoring the Interaction
The pre-organized conformation of a peptide containing either Pro or Inp can lead to higher binding affinity for its target receptor by reducing the entropic penalty of binding. The choice between Inp and Pro allows for a nuanced approach to optimizing this interaction. If the bioactive conformation of a peptide requires the specific turn geometry induced by proline, then Boc-Pro-OH is the logical choice. However, if a slightly different backbone trajectory is optimal, the alternative conformational space explored by an Inp-containing peptide might lead to a more potent interaction.
Experimental Protocols: A Guide to Comparative Analysis
To facilitate the direct comparison of Boc-Inp-OH and Boc-Pro-OH in your own research, we provide the following detailed experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of Model Peptides
This protocol outlines the synthesis of two model peptides, one containing proline and the other isonipecotic acid, using a standard Boc-SPPS workflow.
Caption: Boc-SPPS workflow for peptide synthesis.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including Boc-Pro-OH and Boc-Inp-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Reagents for cleavage (e.g., anhydrous HF)
-
Reagents for purification (e.g., acetonitrile, water, TFA for RP-HPLC)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat again for 30 minutes. Wash the resin thoroughly with DCM, isopropanol, and then DCM.
-
Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice). Wash the resin thoroughly with DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate 3-5 equivalents of the Boc-protected amino acid (Boc-Pro-OH or Boc-Inp-OH) with HBTU and DIEA in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-4 hours.[4]
-
Monitoring Coupling: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. If the reaction is incomplete, perform a second coupling.[4]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Cleavage: After the final amino acid has been coupled and deprotected, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., anhydrous HF).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Procedure:
-
Sample Preparation: Prepare solutions of the purified peptides (Pro-containing and Inp-containing) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the scanning parameters (e.g., wavelength range 190-260 nm, bandwidth 1.0 nm, scanning speed 50 nm/min).
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the CD spectrum of each peptide solution.
-
Data Processing: Subtract the baseline spectrum from each peptide spectrum. Convert the data to mean residue ellipticity [θ].
-
Analysis: Compare the CD spectra of the Pro-containing and Inp-containing peptides to assess differences in their secondary structure content.
Proteolytic Stability Assay
Procedure:
-
Incubation: Incubate a known concentration of each peptide (Pro-containing and Inp-containing) in human serum or with a specific protease (e.g., trypsin) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an acid (e.g., TFA).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life of each peptide under the assay conditions.
Conclusion: A Tale of Two Rings
The choice between Boc-Inp-OH and Boc-Pro-OH is not merely a substitution of one cyclic amino acid for another; it is a strategic decision that can significantly shape the conformational landscape and biological properties of a peptide. Proline remains the gold standard for inducing well-defined β-turns, a feature that has been exploited in countless successful peptide designs. However, the subtly different conformational constraints offered by isonipecotic acid present an exciting opportunity for fine-tuning peptide structure and function.
The greater flexibility of the six-membered ring of isonipecotic acid may open doors to novel bioactive conformations that are not accessible with proline. Furthermore, the potential for enhanced proteolytic stability makes Boc-Inp-OH a particularly attractive building block for developing more robust peptide therapeutics.
As the field of peptide drug discovery continues to evolve, a deeper understanding of the nuanced effects of building blocks like Boc-Inp-OH and Boc-Pro-OH will be crucial. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies, contributing to a more comprehensive understanding of how to rationally design the next generation of peptide-based medicines.
References
-
Raulfs, M., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1705-1715. [Link]
-
Julian, R. R., et al. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 25(10), 1705-1715. [Link]
-
Konvalinka, J., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications, 169(1), 310-314. [Link]
-
Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623-2633. [Link]
-
Davis, D. G., & Gisin, B. F. (1981). Nmr studies of the rates of proline cis-trans isomerization in oligopeptides. Journal of the American Chemical Society, 103(23), 6846-6852. [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of Peptide Purity by HPLC Following Incorporation of Boc-L-Isonipecotic Acid. BenchChem.
-
Bio-protocol. (2015). A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label. Bio-protocol, 5(6), e1414. [Link]
- BenchChem. (2025). Application Notes and Protocols for Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). BenchChem.
-
Rink, H. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
-
Ramachandran, G. N., & Sasisekharan, V. (1968). Conformation of polypeptides and proteins. Advances in protein chemistry, 23, 283-438. [Link]
-
Singh, T. P., et al. (1980). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(11), 2686-2691. [Link]
- Moroder, L., et al. (2005). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 157-234). Thieme.
- BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Boc-Isonipecotic Acid (Boc-Inp-OH). BenchChem.
-
Henninot, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
- BenchChem. (2025).
-
Park, S. H., et al. (1997). Circular dichroism spectra of proline-containing peptides. Protein Science, 6(8), 1696-1703. [Link]
- BenchChem. (2025). A Comparative Guide to the NMR Analysis of Peptides with and without Thr(Psi(Me,Me)pro) Residues. BenchChem.
-
Coin, I., et al. (2013). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ACS Chemical Biology, 8(11), 2441-2451. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Alemán, C., & Orozco, M. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(19), 7219-7228. [Link]
-
Bruker. (2025). A case study on the analysis of exenatide using NMR spectroscopy. [Link]
- BenchChem. (2025). A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides. BenchChem.
-
Chapman University. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Creative Biostructure. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. [Link]
-
BMG LABTECH. Binding Assays. [Link]
-
ResearchGate. (2017). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate. [Link]
-
Raines, R. T. (2003). Stereoelectronic effects on polyproline conformation. Journal of the American Chemical Society, 125(20), 6070-6071. [Link]
-
McKinnon, K. M., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
ResearchGate. (2019). Circular dichroism (CD) spectroscopy-Spectra of all peptides were collected. ResearchGate. [Link]
-
ChemRxiv. (2022). Single atom substitutions in backbone aromatic groups alter membrane permeability and biological activity of cyclic peptides. ChemRxiv. [Link]
- BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)
-
Beausoleil, E., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2219-2255. [Link]
-
Southern University and A&M College. (2009). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Ladokhin, A. S., et al. (2000). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 79(3), 1629-1634. [Link]
-
Gatea, F., et al. (2014). MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. Revue Roumaine de Chimie, 59(11-12), 1083-1090. [Link]
-
Wallace, B. A. (2016). Circular dichroism spectroscopy of membrane proteins. CASSS. [Link]
- BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules. BenchChem.
Sources
- 1. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Proteolytic cleavage of PDZD2 generates a secreted peptide containing two PDZ domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of N-Boc-Indoline-2-Carboxylic Acid vs. Proline: A Technical Comparison Guide
Executive Summary
The peptidyl-prolyl bond is unique among amino acids due to the cyclic nature of the pyrrolidine ring, which significantly lowers the energy barrier for cis-trans isomerization. This conformational switch is frequently the rate-limiting step in protein folding and a critical variable in peptidomimetic drug design. While N-Boc-proline (N-Boc-Pro) serves as the standard baseline for these studies, the introduction of a fused aromatic system in N-Boc-indoline-2-carboxylic acid (N-Boc-Idc) fundamentally alters the molecule's thermodynamic landscape.
This guide provides an objective, data-driven comparison of the conformational preferences of N-Boc-Idc versus N-Boc-Pro, detailing the underlying causality of their structural differences and providing a self-validating experimental protocol for NMR-based conformational analysis.
Structural and Thermodynamic Foundations
The Proline Baseline
In standard non-cyclic amino acids, the trans peptide bond is overwhelmingly favored (>99%) due to severe steric clashes in the cis conformation. Proline's five-membered pyrrolidine ring reduces this energy gap, resulting in a measurable cis population. However, N-Boc-Pro still generally prefers the trans isomer (typically ~70-80% trans in solution) because the trans state minimizes steric repulsion between the bulky tert-butyloxycarbonyl (Boc) group and the Cδ protons of the pyrrolidine ring[1].
The Indoline-2-Carboxylic Acid Inversion
N-Boc-Idc is a conformationally restricted, aromatic analog of proline. Fusing a benzene ring to the Cγ–Cδ bond of the pyrrolidine ring severely restricts the flexibility of both the five-membered cycle and the peptide backbone[2]. Counterintuitively, this modification inverts the natural thermodynamic preference: N-Boc-Idc exhibits a remarkable tendency toward the cis amide isomer , particularly in polar solvents[3].
The Causality of the Cis Preference: The inversion of the cis/trans ratio is driven by a delicate balance of steric relief and electrostatic stabilization[3]:
-
Steric Repulsion in Trans: In the trans isomer of N-Boc-Idc, there is a severe steric clash between the methyl groups of the Boc/acetyl moiety and the aromatic proton (H-Ar4) of the fused benzene ring.
-
Relief and Attraction in Cis: Isomerization to the cis state relieves this specific steric tension (shifting it to the less hindered Cα proton). Furthermore, the cis geometry allows for a stabilizing electrostatic attraction between the amide carbonyl oxygen and the H-Ar4 proton[3].
Comparative Data Summary
The following table summarizes the quantitative and structural differences between the two molecules based on established spectroscopic data[1][2][3].
| Parameter | N-Boc-Proline | N-Boc-Indoline-2-Carboxylic Acid |
| Dominant Isomer (Polar Solvents) | Trans (~70-80%) | Cis (>70%) |
| Structural Scaffold | Monocyclic (Pyrrolidine) | Bicyclic (Fused Indoline) |
| Primary Steric Clash (Trans) | Moderate (Boc vs. Cδ-H) | Severe (Boc vs. H-Ar4) |
| Backbone Flexibility | High (Envelope/Twist puckering) | Highly Restricted |
| Medicinal Chemistry Application | General β-turn inducer | Rigidified scaffolds (e.g., ACE inhibitors) |
Experimental Methodology: Self-Validating NMR Conformational Analysis
To objectively quantify the cis/trans ratio and validate the stereochemical assignment of these diastereoisomers, researchers must employ a rigorous, self-validating Nuclear Magnetic Resonance (NMR) workflow[1]. Because the cis-trans isomerization occurs slowly on the NMR timescale, the two rotamers appear as distinct sets of resonances.
Step-by-Step Protocol
1. Sample Preparation and Solvent Selection
-
Action: Dissolve 5–10 mg of the highly pure N-Boc derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for non-polar baseline, DMSO-d₆ for polar environments)[1].
-
Causality: Solvent polarity directly modulates the dipole moment of the molecule. Polar solvents stabilize the zwitterionic resonance structure of the amide bond, which can shift the equilibrium further toward the cis state for indoline derivatives[3].
2. 1D ¹H and ¹³C NMR Acquisition
-
Action: Acquire a high-resolution 1D ¹H NMR spectrum (≥400 MHz). Identify the dual sets of resonances corresponding to the Hα proton and the Boc tert-butyl protons[1].
-
Action: Integrate the well-resolved Hα signals for both sets.
-
Data Extraction: The ratio of these integrals directly provides the thermodynamic equilibrium constant (
)[1].
3. 2D NOESY/ROESY for Stereochemical Validation
-
Action: Acquire a 2D NOESY or ROESY spectrum to observe through-space dipole-dipole interactions[1].
-
Self-Validation Mechanism: 1D integration provides a quantitative ratio, but it cannot identify which peak belongs to which isomer. The 2D experiment serves as an internal validation matrix:
-
For the trans isomer , a strong cross-peak is expected between the Hα proton of the ring and the Boc protons[1].
-
For the cis isomer , the cross-peak will appear between the Boc protons and the Cδ protons (or the H-Ar4 proton in the case of Idc)[1].
-
Result: If the assigned cis peak from the 1D integration does not show the corresponding Cδ/H-Ar4 cross-peak in the 2D spectrum, the assignment is invalid.
-
4. EXSY / Variable Temperature (VT) NMR
-
Action: Perform 2D EXSY or VT-NMR to observe the chemical exchange between the cis and trans states[3].
-
Data Extraction: Extract the rate constants (
and ) to calculate the activation free energy ( ) of isomerization, confirming the increased rigidity of the indoline backbone[3].
Analytical Workflow Diagram
Step-by-step NMR workflow for determining thermodynamic and kinetic isomerization parameters.
Implications for Drug Development
The distinct conformational profile of indoline-2-carboxylic acid makes it a highly valuable bioisostere in medicinal chemistry. By substituting a standard proline residue with Idc, drug developers can intentionally lock a peptide backbone into a cis-favored or highly restricted geometry[3].
This pre-organization strategy drastically reduces the entropic penalty upon target binding. A classic clinical application of this principle is found in the development of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Perindopril, Trandolapril), where constrained bicyclic proline analogs are utilized to force the drug into the precise bioactive conformation required to chelate the zinc ion in the metalloprotease active site.
References
-
Comparative analysis of N-Boc-proline diastereoisomers. - Benchchem. 1
-
Conformational Preferences of Proline Analogues with a Fused Benzene Ring | The Journal of Physical Chemistry B - ACS Publications. 2
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - ACS Publications. 3
Sources
Comparative Guide: Indole vs. Indoline Scaffolds in Drug Discovery
[1][2][3]
Executive Summary
The transition from an Indole (1H-benzo[b]pyrrole) to an Indoline (2,3-dihydro-1H-indole) scaffold represents a fundamental "switch" in medicinal chemistry. While often treated as simple analogues, this saturation of the C2-C3 bond triggers profound changes in electronic character, three-dimensional geometry, and metabolic fate.
This guide objectively compares these two privileged scaffolds. The consensus data suggests that while Indoles generally offer superior potency in flat binding pockets (e.g., Kinase hinge regions, DNA intercalation) due to aromaticity and pi-stacking, Indolines provide improved solubility and vector positioning (Fsp3 character). However, Indolines carry a distinct metabolic liability: CYP450-mediated dehydrogenation (aromatization) back to Indole, which can lead to reactive intermediate toxicity.[1][2]
Part 1: Structural & Physicochemical Fundamentals
The biological divergence between these scaffolds stems from their electronic and geometric differences.
Electronic & Geometric Comparison
| Feature | Indole (Aromatic) | Indoline (Non-Aromatic Heterocycle) | Impact on Bioactivity |
| Hybridization | C2/C3 are | C2/C3 are | Indoline has a "pucker," disrupting pi-stacking but increasing 3D complexity. |
| Aromaticity | 10 | Benzene ring only (Heterocycle is saturated) | Indole is a flat intercalator; Indoline is a flexible scaffold. |
| H-Bond Donor | NH is acidic ( | NH is basic/amine-like ( | Indole NH acts as a robust H-bond donor (e.g., to Kinase hinges). Indoline N is more nucleophilic. |
| Solubility | Low (High Lattice Energy/Stacking) | Moderate to High (Disrupted Stacking) | Indoline analogues often resolve the "brick dust" insolubility of potent indoles. |
Visualization: The Structural Switch
The following diagram illustrates the geometric and electronic shift that occurs upon saturation.
Figure 1: Structural transition showing the reversibility of the scaffold via oxidation/reduction and the resulting divergence in binding modes.
Part 2: Comparative Biological Performance
Metabolic Stability & Toxicity (The Critical Liability)
The most significant differentiator is metabolic stability. Indolines are frequently identified as "metabolic precursors" to indoles.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2A6) catalyze the dehydrogenation of indoline to indole.
-
The Risk: This is not merely a conversion to a stable metabolite. The aromatization process can proceed via a 3-methyleneindolenine intermediate (especially in 3-substituted indolines), which is a potent electrophile capable of alkylating DNA or proteins (glutathione trapping is often required).[1][2]
-
Data Insight: In microsomal stability assays, indolines often show high intrinsic clearance (
) due to this rapid aromatization unless the Nitrogen or C2/C3 positions are blocked (e.g., N-acylation or gem-dimethylation).
Anticancer Activity: Tubulin & Kinases
Case Study: Tubulin Polymerization Inhibitors Indole-based compounds (e.g., Combretastatin analogues) bind to the Colchicine site of tubulin.
-
Indole Performance: High potency.[3] The flat indole ring mimics the phenyl rings of Colchicine, facilitating pi-stacking interactions within the hydrophobic pocket.
-
Indoline Performance: Variable. Simple reduction to indoline often leads to a loss of potency (10-100 fold) because the "kink" at C2-C3 prevents the tight stacking required for the Colchicine site.
-
Exception: If the target pocket has depth or requires a specific vector (e.g., MDM2-p53 inhibitors), the spiro-indoline scaffold becomes superior to the flat indole.
Pathway Visualization: Metabolic Fate
This diagram details the specific bioactivation pathway that researchers must monitor when developing indoline drugs.
Figure 2: The metabolic "aromatization" pathway. Indolines can generate reactive electrophiles during their conversion to indoles.[1][2]
Part 3: Experimental Protocols
To validate the choice between indole and indoline, the following self-validating protocols are recommended.
Protocol A: Selective Synthesis (Indole Indoline)
Objective: Generate the indoline analogue from a parent indole lead to test the "saturation hypothesis."
-
Reagents: Sodium Cyanoborohydride (
), Glacial Acetic Acid. -
Procedure:
-
Dissolve Indole substrate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Cool to 0°C. Add
(3.0 equiv) portion-wise over 30 minutes. -
Warm to Room Temperature and stir for 2–4 hours.
-
Self-Validation Step: Monitor via TLC/LC-MS. Indoline is more basic; it will streak on silica unless treated with amine-doped solvent. Look for Mass shift of +2 Da (
). -
Quench: Pour into ice water; basify with NaOH to pH > 10 (Critical: Indoline is an amine, must be neutral to extract). Extract with Ethyl Acetate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). Indolines are prone to oxidation on silica; do not leave on the column overnight.
Protocol B: Microsomal Dehydrogenation Assay
Objective: Determine if your Indoline is liable to rapid CYP-mediated aromatization.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH regenerating system.
-
Test Compound: 1
M Indoline analogue. -
Control: Testosterone (CYP3A4 marker) and a known Indoline (e.g., Indoline itself or a simple derivative).
-
Workflow:
-
Incubate compound with HLM at 37°C.
-
Sample at
min. -
Quench with cold Acetonitrile containing Internal Standard.
-
-
Analysis (LC-MS/MS):
-
Monitor Parent (Indoline) disappearance.
-
Crucial Step: Monitor for the appearance of the [M-2] peak (Indole metabolite).
-
Calculation: If [M-2] appearance correlates 1:1 with Parent loss, the primary clearance mechanism is aromatization.
-
Part 4: Decision Matrix
Use this table to select the correct scaffold for your target.
| Design Goal | Recommended Scaffold | Rationale |
| Targeting Kinase Hinge | Indole | Planar NH forms ideal H-bond with backbone carbonyls; hydrophobic core stacks with gatekeeper residues. |
| Improving Solubility | Indoline | Disruption of crystal packing energy; increased solvation due to basic amine character. |
| Targeting GPCRs | Indoline | Flexibility allows better induced-fit in deep transmembrane pockets (e.g., 5-HT receptors). |
| Metabolic Stability | Indole | Indolines are often rapidly oxidized in vivo. If using Indoline, block C2/C3 or N1 to prevent aromatization. |
References
-
Metabolic Bioactivation of Indolines
-
Tubulin Inhibition SAR
-
Physicochemical Properties
-
Kinase Scaffold Review
Sources
- 1. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 12. researchgate.net [researchgate.net]
Pharmacokinetic Advantages of Indoline-Modified Peptides: A Comparative Technical Guide
Executive Summary: The Indoline Advantage
In the landscape of peptide therapeutics, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid renal clearance and enzymatic degradation, often possessing half-lives (
Indoline-modified peptides represent a sophisticated medicinal chemistry strategy to overcome these limitations.[1] By incorporating bicyclic, conformationally constrained amino acids—specifically Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), Oic (octahydroindole-2-carboxylic acid), and Ind (indoline-2-carboxylic acid)—researchers can lock peptide backbones into bioactive conformations while simultaneously shielding the amide bond from proteolytic attack.
This guide objectively compares indoline-modified peptides against native and standard cyclized alternatives, providing experimental workflows to validate their superior PK properties.
Mechanistic Basis of Stability
The pharmacokinetic superiority of indoline modifications stems from two synergistic mechanisms: Dihedral Angle Locking and Steric Shielding .
Conformational Constraint (Entropy Reduction)
Unlike flexible linear peptides, indoline scaffolds lock the
-
Native Proline: Restricts
to , but retains flexibility in the ring pucker. -
Indoline/Tic: The fused aromatic or cyclohexane ring creates a rigid bicyclic system. This pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon receptor binding (
), which often translates to a 10-100x increase in affinity ( ).
Proteolytic Resistance (Steric Shielding)
Proteases (e.g., chymotrypsin, serum peptidases) require the peptide backbone to adopt an extended conformation (
Visualization: Mechanism of Proteolytic Resistance
Figure 1: Mechanistic comparison of protease interaction. The rigid indoline scaffold creates a steric clash, preventing the catalytic attack observed in native peptides.
Comparative Performance Data
The following data contrasts the pharmacokinetic profiles of Bradykinin (native) against Icatibant (HOE-140), a clinically approved drug utilizing D-Tic and Oic modifications.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Native Bradykinin | Icatibant (Indoline-Modified) | Mechanism of Improvement |
| Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic -Oic -Arg | Non-canonical amino acids |
| Serum Half-life ( | < 30 seconds | ~6 hours (terminal) | Resistance to ACE and Kininase II |
| Bioavailability ( | < 1% (Oral/SC) | ~97% (Subcutaneous) | Metabolic stability prevents pre-systemic clearance |
| Receptor Affinity ( | 0.9 nM ( | 0.064 nM ( | Conformational constraint (Entropy benefit) |
| Metabolic Clearance | Rapid hydrolysis (C-term) | Slow hepatic metabolism | Steric shielding of C-terminus |
Data Sources: [1], [2]
Table 2: General Stability in Human Plasma (In Vitro)
| Peptide Class | % Intact after 1 hr | % Intact after 4 hrs | Primary Failure Mode |
| Linear L-Peptide | < 5% | 0% | Exopeptidase & Endopeptidase cleavage |
| Cyclized (Disulfide) | 40-60% | 10-20% | Disulfide reduction, then proteolysis |
| N-Methylated | 70-80% | 50-60% | Limited protection of non-methylated sites |
| Indoline (Tic/Oic) | > 95% | > 85% | Complete backbone shielding |
Experimental Protocols
Synthesis of Indoline-Modified Peptides (SPPS)
Challenge: The secondary amine in Tic/Oic and the steric bulk of the bicyclic ring make acylation difficult. Standard HBTU/DIEA protocols often result in deletion sequences.
Optimized Protocol:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation (a common side reaction with Pro/Tic derivatives at the C-terminus).
-
Coupling Reagents: Switch from HBTU to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Stoichiometry: 4 eq.[2] Amino Acid : 3.9 eq. HATU : 8 eq. DIEA.
-
-
Reaction Time: Extend coupling time to 2 hours (vs. standard 45 mins). Double couple if the indoline is N-terminal to a bulky residue (e.g., Tic-Tic or Tic-Phe).
-
Monitoring: Use the Chloranil Test (sensitive for secondary amines) instead of the Kaiser test to verify coupling completion.
Serum Stability Assay (LC-MS Validation)
This protocol quantifies the
Materials:
-
Pooled Human Serum (Sigma or similar).
-
Internal Standard (e.g., Warfarin or a stable isotope-labeled analog).
-
LC-MS/MS system (C18 column).[3]
Workflow:
-
Preparation: Dissolve peptide to 1 mM in DMSO.
-
Incubation: Add peptide to human serum (final conc. 10
M) at 37°C. -
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 200
L cold Acetonitrile + 1% Formic Acid (precipitates serum proteins). -
Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .
Visualization: Experimental Workflow
Figure 2: End-to-end workflow for synthesizing and validating indoline-modified peptides.
Expert Insights & Troubleshooting
The "Cis-Trans" Switch
One often overlooked advantage of Indoline-2-carboxylic acid (Ind) is its ability to influence amide bond geometry. While Proline can exist in cis or trans, Indoline derivatives often strongly favor the cis-amide conformation in polar solvents due to electronic repulsion between the carbonyls and the aromatic ring [3].
-
Application: Use Ind when designing
-turn mimetics (Type VI turns) where a cis-amide is structurally required for receptor fit.
Solubility Management
Risk: Indoline modifications (especially Tic) significantly increase lipophilicity (
-
Consequence: The peptide may precipitate in the assay buffer or bind non-specifically to plasticware.
-
Mitigation: Always include a solubility check (nephelometry) before PK studies. If solubility is low (< 10
M), introduce a solubilizing tag (e.g., PEG chain or Poly-Lysine) at a non-critical terminus [4].
References
-
BenchChem. Application Notes: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics.[1] (2025).[1]
-
Lembo, F., et al. Icatibant (HOE-140): A potent bradykinin B2 receptor antagonist.[1] Nature Medicine. (2014).[4] (Contextual citation based on clinical data of Icatibant).
-
Bucci, R., et al. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. Journal of Organic Chemistry.[5] (2021).[5]
-
Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides? (2023).[3][4]
- Taliani, M., et al.The discovery of Icatibant. Current Opinion in Investigational Drugs. (Note: Reference supports the specific Tic/Oic structural claim).
Sources
Personal protective equipment for handling 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate
Topic: Personal Protective Equipment & Handling Protocol for 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and Safety Officers
Executive Safety Summary
Immediate Action Card Compound Identity: 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate (N-Boc-Indoline-2-Carboxylic Acid derivative) CAS Registry Number: 137088-51-8 (Acid form) / 163229-48-9 (Methyl ester variant – verify specific catalog number) Physical State: Solid (White to off-white powder) Primary Hazards: WARNING. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
Critical Directive: Treat this compound as a sensitizing irritant . While the acute toxicity is moderate, the indoline core structure can exhibit biological activity relevant to CNS or cardiovascular pathways. Do not handle on open benchtops.
Hazard Identification & Risk Assessment
As a Senior Application Scientist, I prioritize the "Why" behind the safety. This compound is an N-Boc protected amino acid derivative . The tert-butyl carbamate (Boc) group adds lipophilicity, increasing skin permeability compared to the free amino acid.
GHS Classification Table
| Hazard Category | H-Code | Statement | Operational Implication |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Compound can penetrate micro-abrasions. Double-gloving recommended during solubilization. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] | Fine dust can bypass standard glasses; goggles are required for powder handling. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] | Zero-tolerance for dust. Weighing must occur inside a fume hood or powder containment enclosure. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed as a self-validating system. If you cannot check off every item in the "Required" column for your specific task, stop work immediately .
| Protection Zone | Task: Solid Handling (Weighing) | Task: Solution Handling (Synthesis/Transfer) | Technical Rationale |
| Respiratory | N95 or P100 Respirator (if hood airflow < 100 fpm) | Fume Hood Sash at working height | Prevents inhalation of airborne particulates during spatula transfer. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety Glasses with Side Shields | Goggles seal against dust migration; glasses suffice for liquid splash risk if sash is used. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil thickness) | Nitrile (Outer) / Laminate (Inner) if using DCM/DMF | Boc-protected compounds are often dissolved in DCM or DMF. Nitrile degrades rapidly in DCM; laminate liners provide chemical permeation resistance. |
| Body | Lab Coat (Cotton/Poly blend), closed-toed shoes | Lab Coat + Chemical Apron (if >100mL) | Cotton blends minimize static buildup which can disperse light powders. |
Operational Protocol: The "Zero-Exposure" Workflow
Objective: To manipulate the compound without generating detectable surface contamination.
Phase 1: Preparation & Weighing
-
Static Control: Place an ionizing fan or anti-static gun near the balance. N-Boc compounds are often fluffy and static-prone.
-
Barrier Setup: Line the balance area with a disposable absorbent mat (plastic side down).
-
Transfer: Use a disposable anti-static weighing boat. Do not use flat paper, as the powder may slide.
-
Decontamination: Immediately after weighing, wipe the spatula and balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.
Phase 2: Solubilization (The Critical Risk Point)
Most exposure incidents occur here because the compound becomes mobile in solution.
-
Solvent Choice: Common solvents include Dichloromethane (DCM), Ethyl Acetate, or DMF.
-
Addition Order: Add the solid to the flask first, then add solvent. This prevents "puffing" of dry powder out of the flask neck.
-
Venting: If using a septum, insert a bleed needle (to an inert gas line or bubbler) before adding solvent to prevent pressure buildup from exothermic solvation.
Phase 3: Waste Disposal
-
Solid Waste: Weighing boats, contaminated gloves, and dry silica go into Solid Hazardous Waste . Label as "Irritant Solid."
-
Liquid Waste: Solutions containing this compound must be segregated into Organic Waste (Halogenated or Non-Halogenated) depending on the solvent.
-
Aqueous Waste: Do not pour down the sink. Indoline derivatives can be toxic to aquatic life (H410 potential in related structures).[3] Collect all aqueous washes.
Visualized Workflows
Diagram 1: Safe Handling Logic Flow
This diagram outlines the decision-making process for handling the solid versus the solution state, ensuring the correct engineering controls are active.
Caption: Operational decision tree for selecting engineering controls and glove materials based on physical state and solvent carrier.
Diagram 2: Emergency Response Protocol
A clear visualization of immediate steps in case of exposure.
Caption: Immediate response workflow for exposure incidents. Note: Never use solvents to clean skin as they increase absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
